molecular formula C6H5NO2.ClH<br>C6H6ClNO2 B1678674 Niacin hydrochloride CAS No. 636-79-3

Niacin hydrochloride

Cat. No.: B1678674
CAS No.: 636-79-3
M. Wt: 159.57 g/mol
InChI Key: IBTWUVRCFHJPKN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nicotinic Acid Research

The scientific journey of nicotinic acid is marked by a significant evolution, from its initial chemical synthesis to its identification as a crucial vitamin and later as a pharmacological agent.

Nicotinic acid was first synthesized in 1867 through the oxidation of nicotine (B1678760), a process from which its name is derived. wikipedia.orgnews-medical.net For decades, it was primarily used in applications like photography, with no known connection to health. news-medical.net The link to biology began to emerge in 1912 when Polish-American biochemist Casimir Funk isolated the substance from yeast and rice polishings while researching the cause of beriberi. news-medical.net

The crucial breakthrough came from studies of pellagra, a widespread and often fatal disease historically prevalent among populations with corn-based diets. news-medical.netkarger.com While the disease was first described in Spain by Gaspar Casal in 1735, its nutritional origin was not understood for centuries. news-medical.net In the early 20th century, the work of Dr. Joseph Goldberger of the U.S. Public Health Service was instrumental in identifying pellagra as a deficiency disease linked to diet. karger.com The definitive discovery occurred in 1937 when American biochemist Conrad Arnold Elvehjem and his team at the University of Wisconsin isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. news-medical.netkarger.compbs.org They demonstrated that nicotinic acid could cure the analogous condition of "black tongue" in dogs. karger.com This discovery established nicotinic acid as an essential vitamin, which became known as vitamin B3, being the third B vitamin to be identified. bionity.comnews-medical.net The name "niacin" was later introduced to distinguish the vitamin from the nicotine found in tobacco. bionity.comwikipedia.org

YearDiscoveryKey Figure(s)Significance
1867 First synthesis of nicotinic acid from nicotine oxidation. wikipedia.orgnews-medical.net-Chemical characterization of the compound.
1912 Isolation of nicotinic acid from yeast and rice polishings. news-medical.netCasimir FunkFirst indication of its presence in natural food sources.
1915-1920s Pellagra identified as a dietary deficiency disease. news-medical.netkarger.comJoseph GoldbergerShifted understanding of pellagra from an infectious to a nutritional disease.
1937 Identification of nicotinic acid as the "pellagra-preventing factor". news-medical.netkarger.compbs.orgConrad A. ElvehjemConfirmed the vitamin nature of nicotinic acid (Vitamin B3) and its role in preventing pellagra.

For nearly two decades after its identification as a vitamin, research on nicotinic acid centered on its nutritional role in preventing and treating pellagra. karger.com A major paradigm shift occurred in 1955 when Altschul and colleagues discovered that pharmacological doses of nicotinic acid possessed lipid-lowering properties. wikipedia.org This finding established nicotinic acid as the first known lipid-lowering drug, predating the introduction of statins by several decades. wikipedia.orgnih.gov

This discovery launched a new era of pharmacological research. Scientists began investigating high-dose nicotinic acid as a treatment for hyperlipidemia. bionity.comnih.gov Research demonstrated its ability to reduce levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides, while simultaneously increasing levels of high-density lipoprotein (HDL) cholesterol. nih.govtaylorandfrancis.comfoodandnutritionresearch.net It is important to note that these pharmacological effects are specific to nicotinic acid; its amide derivative, nicotinamide (B372718), functions as a vitamin but does not exhibit the same lipid-modifying or vasodilatory effects. taylorandfrancis.comwikipedia.org This transition from a nutritional supplement to a therapeutic agent marked a pivotal point in the compound's research history, opening up new avenues in cardiovascular medicine and pharmacology. nih.govnih.gov

Scope and Significance of Current Research on Nicotinic Acid Hydrochloride

Contemporary research on nicotinic acid hydrochloride is multifaceted, addressing a range of modern health issues and contributing significantly to fundamental and applied sciences.

Nicotinic acid hydrochloride is at the center of investigations into several major health challenges:

Cardiovascular and Metabolic Diseases : While its role as a lipid-modifying agent is well-established, research continues to explore its potential in reducing the risk of cardiovascular events. nih.govresearchgate.net Although some large-scale trials have questioned its added benefit when combined with statin therapy for preventing cardiovascular incidents, its potent effect on HDL cholesterol maintains research interest. wikipedia.orgnih.govexamine.com Studies also delve into its impact on broader metabolic health, including its effects on glucose metabolism and mitochondrial function. medchemexpress.comnih.gov

Cancer Research : As a precursor to NAD, nicotinic acid is integral to DNA repair mechanisms. bionity.comoregonstate.edu This has spurred research into its potential role in cancer chemoprevention. taylorandfrancis.com Investigations, often using in vitro models, are exploring its effects on various cancers, with a particular focus on skin cancer. taylorandfrancis.commedchemexpress.com

Neuroscience : Researchers are exploring the potential neuroprotective effects of nicotinic acid and its derivatives. ontosight.ai Its fundamental role in the central nervous system and in protecting against neuronal death makes it a compound of interest for neurodegenerative disease research. researchgate.net

Aging and Mitochondrial Health : More recent research has highlighted the ability of nicotinic acid to improve mitochondrial function. nih.gov This is a significant area of study, as mitochondrial dysfunction is a hallmark of aging and many age-related diseases. nih.gov

The study of nicotinic acid hydrochloride has yielded significant insights and tools for medicinal chemistry and pharmacology.

Understanding Receptor Pharmacology : A landmark achievement was the discovery of the G protein-coupled receptor GPR109A, which is the receptor for nicotinic acid. nih.govannualreviews.org This discovery provided a molecular basis for understanding both the therapeutic lipid-modifying effects and the common side effect of flushing, which are mediated through this receptor. nih.gov

Mechanism of Action : Pharmacological studies have elucidated that nicotinic acid lowers lipid levels primarily by inhibiting the synthesis of VLDL in the liver and reducing the mobilization of free fatty acids from fat tissue. nih.govmedicines.org.aunps.org.au Its ability to increase HDL is partly due to inhibiting the breakdown of apolipoprotein A1, a key component of HDL particles. wikipedia.org

Drug Discovery and Development : The understanding of its mechanism and receptor has fueled efforts in medicinal chemistry to design novel compounds. The goal is to create new agonists for the nicotinic acid receptor that retain the beneficial lipid-modifying properties while minimizing or eliminating the undesirable flushing effect. nih.govannualreviews.orgebi.ac.uk This includes the synthesis of various derivatives and the development of improved drug delivery formulations. ontosight.ai

Green Chemistry and Biocatalysis : In the realm of chemical production, modern research is focused on developing enzymatic and biocatalytic methods for synthesizing nicotinic acid. frontiersin.orgmdpi.com These "green chemistry" approaches offer an environmentally friendlier alternative to traditional industrial synthesis, which often involves harsh conditions and produces significant waste. frontiersin.orgnih.gov

Overview of Key Research Areas

Current academic research on nicotinic acid hydrochloride is concentrated in several key, often overlapping, areas:

Lipid Metabolism and Cardiovascular Health : This remains a primary focus, with ongoing studies to further dissect the molecular pathways through which nicotinic acid modulates lipoprotein metabolism. nih.govresearchgate.net A key challenge is to clarify its clinical utility in the context of modern statin-based therapies for cardiovascular disease prevention. examine.com

Inflammation and Immunology : Studies are exploring the anti-inflammatory properties of nicotinic acid. ontosight.aitaylorandfrancis.com This research investigates its effects on immune cells and its potential application in inflammatory conditions.

Novel Derivatives and Therapeutic Applications : A significant portion of research is dedicated to the synthesis and evaluation of new nicotinic acid derivatives. ontosight.ai The objective is to develop compounds with improved efficacy and better therapeutic profiles for a range of conditions, from dyslipidemia to neurodegenerative disorders and skin diseases. nih.govtaylorandfrancis.comresearchgate.net

Research AreaFocus of InvestigationPotential Significance
Lipid Metabolism Mechanisms of LDL/VLDL reduction and HDL elevation. wikipedia.orgnih.govnps.org.auTreatment of dyslipidemia and prevention of atherosclerosis. nih.gov
Cellular Metabolism & Aging Role as an NAD+ precursor, impact on mitochondrial function and DNA repair. nih.govoregonstate.eduCountering age-related metabolic decline and enhancing cellular resilience. nih.gov
Neuroscience Neuroprotective effects and role in central nervous system function. ontosight.airesearchgate.netPotential therapeutic strategies for neurodegenerative diseases. ontosight.ai
Medicinal Chemistry Synthesis of novel receptor agonists and derivatives. ontosight.ainih.govDevelopment of new drugs with improved efficacy and fewer side effects. annualreviews.org
Biocatalysis Enzymatic synthesis routes for nicotinic acid production. frontiersin.orgmdpi.comEnvironmentally sustainable industrial production methods. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-carboxylic acid;hydrochloride
Source PubChem
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InChI

InChI=1S/C6H5NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTWUVRCFHJPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

59-67-6 (Parent)
Record name Niacin hydrochloride
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DSSTOX Substance ID

DTXSID2060911
Record name 3-Pyridinecarboxylic acid, hydrochloride
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Molecular Weight

159.57 g/mol
Source PubChem
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CAS No.

636-79-3
Record name 3-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name Niacin hydrochloride
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Record name Niacin hydrochloride
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Record name 3-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 3-Pyridinecarboxylic acid, hydrochloride
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Synthetic Methodologies and Chemical Biology of Nicotinic Acid Hydrochloride

Established Synthetic Pathways for Nicotinic Acid and its Hydrochloride Salt

Nicotinic acid, also known as niacin or vitamin B3, and its corresponding hydrochloride salt are crucial compounds with significant industrial and pharmaceutical applications. nih.govnih.gov The synthesis of these compounds can be achieved through various established pathways, including industrial-scale chemical syntheses and emerging biotechnological routes.

A primary industrial method for producing nicotinic acid involves the oxidation of substituted pyridines, most notably 3-methylpyridine (B133936) (β-picoline) and 5-ethyl-2-methylpyridine (B142974). nih.govnih.gov The oxidation of 5-ethyl-2-methylpyridine with nitric acid has been a historically significant route. nih.govnih.gov This process is typically carried out under high temperatures (190–270 °C) and pressures (2–8 MPa). nih.govresearchgate.net The reaction proceeds through an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated to yield nicotinic acid. nih.gov Continuous processes can achieve high conversion (96%) and yield (91%). nih.gov

The oxidation of 3-methylpyridine represents another major industrial pathway. nih.gov Various oxidizing agents and catalytic systems have been employed for this conversion. For instance, catalytic oxidation with oxygen in supercritical water has been explored, yielding nicotinic acid with varying conversion and selectivity depending on the reaction conditions. nih.gov Another approach involves the use of a catalytic system comprising N-hydroxyphthalimide (NHPI), Co(OAc)₂, and Mn(OAc)₂ in acetic acid, which has been shown to produce nicotinic acid with a 95% yield at 97% conversion of 3-picoline. mdpi.com

Interactive Data Table: Oxidation of Methylpyridines for Nicotinic Acid Synthesis

Starting MaterialOxidizing Agent/CatalystTemperature (°C)Pressure (MPa)Conversion (%)Yield (%)
5-ethyl-2-methylpyridineNitric Acid190-2702-89691
3-methylpyridineOxygen (supercritical water)260228366
3-methylpyridineNHPI/Co(OAc)₂/Mn(OAc)₂15029795

Ammoxidation of 3-methylpyridine to 3-cyanopyridine (B1664610) (nicotinonitrile) is a highly efficient industrial process. nih.govwikipedia.orgmdpi.com This gas-phase reaction is typically carried out in a fluidized bed reactor at temperatures between 280–500 °C and pressures up to 0.5 MPa, using a heterogeneous catalyst, often based on vanadium(V) oxide with promoters like TiO₂, ZrO₂, or MoO₃. nih.govmdpi.com The resulting 3-cyanopyridine serves as a key intermediate for the production of both nicotinamide (B372718) and nicotinic acid. wikipedia.orgwikipedia.org

The subsequent hydrolysis of 3-cyanopyridine can be controlled to yield either nicotinamide or nicotinic acid. mdpi.comgoogle.com Alkaline hydrolysis, for instance, using sodium hydroxide (B78521) or potassium hydroxide at elevated temperatures and pressures, can produce nicotinic acid. mdpi.com Enzymatic hydrolysis offers a more selective route to nicotinamide, avoiding the further hydrolysis to nicotinic acid. wikipedia.org However, methods for the successful hydrolysis of the intermediate amide to nicotinic acid have been established. mdpi.com

Interactive Data Table: Ammoxidation and Hydrolysis for Nicotinic Acid Synthesis

StepReactantReagents/CatalystTemperature (°C)Pressure (MPa)Product
Ammoxidation3-methylpyridine, Air, NH₃V₂O₅-based catalyst280-500up to 0.53-cyanopyridine
Hydrolysis3-cyanopyridineNaOH or KOH1901.5-2Nicotinic Acid

Historically, the first synthesis of nicotinic acid was achieved in 1867 through the oxidation of nicotine (B1678760) using potassium chromate (B82759) and sulfuric acid. wikipedia.org Other oxidizing agents such as nitric acid and potassium permanganate (B83412) have also been used to convert nicotine to nicotinic acid. orgsyn.org The oxidation of nicotine with nitric acid involves dissolving nicotine in dilute nitric acid to form nicotine nitrate (B79036), which is then heated with more concentrated nitric acid to yield nicotinic acid nitrate. google.com This can then be converted to nicotinic acid. google.com More recent studies have explored the use of hydrogen peroxide as an oxidizing agent for this transformation. jetir.org

The hydrochloride salt of nicotinic acid can be prepared from the crude nicotinic acid nitrate by heating it with concentrated hydrochloric acid. orgsyn.org After evaporation, the process is repeated to ensure complete conversion, yielding nicotinic acid hydrochloride. orgsyn.org

Biotechnological approaches for nicotinic acid synthesis are gaining attention as more environmentally friendly alternatives to traditional chemical methods. nih.gov In many organisms, including mammals and some bacteria, nicotinic acid is synthesized de novo from precursors like tryptophan or aspartic acid, with quinolinic acid being a key intermediate. wikipedia.org

The enzymatic conversion of quinolinic acid to nicotinic acid mononucleotide is a crucial step in the de novo biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD). semanticscholar.orgnih.gov This reaction is catalyzed by quinolinate phosphoribosyltransferase. nih.gov In eukaryotes, the pathway to quinolinic acid often starts from tryptophan, whereas some prokaryotes utilize a pathway beginning with aspartate and dihydroxyacetone phosphate (B84403). Research has shown that a non-enzymatic sequence of reactions can also produce nicotinic acid and its precursor, quinolinic acid, from aspartic acid and dihydroxyacetone phosphate, suggesting a potential prebiotic origin for this pathway. nih.gov

Biotechnological Production Routes

Microbial Bioconversion (e.g., Escherichia coli, Corynebacterium glutamicum)

Microbial bioconversion presents a sustainable alternative to traditional chemical synthesis methods for nicotinic acid, which often involve harsh conditions and hazardous byproducts nih.gov. Genetically engineered microorganisms, particularly Escherichia coli, have been developed as efficient whole-cell biocatalysts.

Escherichia coli has been engineered to produce nicotinic acid from precursors like 3-methylpyridine (3-MP) nih.gov. In one study, recombinant E. coli cells expressing enzymes from Pseudomonas putida mt-2, specifically xylene monooxygenase and benzyl (B1604629) alcohol dehydrogenase, were optimized for this biotransformation nih.gov. This biocatalytic system achieved a high conversion yield. Another approach involves using recombinant E. coli that expresses nitrilase from Acidovorax facilis 72W to hydrolyze 3-cyanopyridine into nicotinic acid mdpi.com. To enhance industrial applicability, these recombinant cells have been immobilized using sodium alginate, which improves thermal and pH stability mdpi.com.

While E. coli has been a primary focus for producing nicotinic acid and its derivatives like β-nicotinamide mononucleotide (NMN) nih.govasm.orgacs.org, Corynebacterium glutamicum is another important industrial microorganism. It is widely used for producing amino acids and has been engineered for the production of various organic acids, such as succinic acid, under specific oxygen conditions nih.govnih.govmdpi.com. Its robust and flexible metabolism makes it a suitable platform for producing valuable chemicals, including precursors for nicotinic acid synthesis nih.govmdpi.com. Metabolic engineering strategies applied to C. glutamicum for other products demonstrate its potential as a host for efficient nicotinic acid biosynthesis nih.govmdpi.com.

Table 1: Microbial Bioconversion of Nicotinic Acid Precursors

Microorganism Precursor Key Enzyme(s) Product Yield Reference
Escherichia coli MG1655 RARE 3-Methylpyridine Xylene Monooxygenase, Benzyl Alcohol Dehydrogenase Nicotinic Acid 92.0% ± 3.9% nih.gov
Escherichia coli pRSF-AfNit2 3-Cyanopyridine Nitrilase Nicotinic Acid 95% activity recovery (immobilized) mdpi.com

Advanced Synthesis Techniques and Innovations

Recent advancements in synthesis have focused on improving efficiency, sustainability, and enabling new research applications through specialized labeling techniques.

Traditional industrial synthesis of nicotinic acid, primarily through the oxidation of 5-ethyl-2-methylpyridine with nitric acid, raises environmental concerns due to the production of nitrous oxide, a potent greenhouse gas nih.govnih.govresearchgate.net. Green chemistry principles have driven the development of more ecologically sound methods.

A key innovation is the catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid using air as the oxidant chimia.ch. This method avoids harsh chemical oxidants and reduces waste. Research has also focused on developing novel heterogeneous solid catalysts, such as manganese-substituted aluminophosphates, which can be used with non-corrosive oxidants like acetyl peroxyborate wikipedia.orgacs.org. This approach circumvents the generation of nitrogen oxides associated with traditional ammoxidation processes wikipedia.orgacs.org.

Biocatalysis is another cornerstone of green synthesis for nicotinic acid derivatives. The use of enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), in continuous-flow microreactors allows for the synthesis of nicotinamide derivatives under mild conditions (50°C) with high yields (81.6–88.5%) and significantly reduced reaction times (from 24 hours to 35 minutes) nih.gov. This enzymatic method utilizes environmentally friendly solvents like tert-amyl alcohol and avoids the poor atom economy of traditional condensation reagents nih.gov. Furthermore, photocatalysis using metal-free carbon nitride-based materials has been explored for the oxidation of 3-pyridinemethanol (B1662793) to nicotinic acid under visible light, offering an energy-efficient pathway mdpi.com.

Table 2: Comparison of Nicotinic Acid Synthesis Methods

Method Starting Material Oxidant/Catalyst Key Advantages Key Disadvantages
Traditional Chemical 5-ethyl-2-methylpyridine Nitric Acid High conversion (96%) and yield (91%) Produces N₂O (greenhouse gas); corrosive nih.govresearchgate.net
Gas-Phase Oxidation 3-Picoline Air / Heterogeneous Catalyst Environmentally friendly (uses air); reduces waste chimia.ch Requires specialized reactor technology
Heterogeneous Catalysis 3-Picoline Mn-substituted aluminophosphates / Acetyl peroxyborate Avoids corrosive agents and nitrogen oxides wikipedia.orgacs.org Catalyst development and cost
Enzymatic Synthesis Methyl nicotinate (B505614) / Amines Novozym® 435 Lipase Mild conditions; high yields; rapid reaction time nih.gov Specific to nicotinamide derivatives
Photocatalysis 3-Pyridinemethanol GCN-based photocatalysts Uses visible light; energy-efficient Lower yields compared to industrial methods mdpi.com

The synthesis of radiolabeled nicotinic acid and its analogs is crucial for biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). These radiotracers allow for the non-invasive study of biological pathways and transporter functions.

Carbon-11 ([¹¹C]) is a commonly used radionuclide for PET imaging. [Carboxyl-¹¹C]niacin has been synthesized via a rapid, one-step, copper-mediated ¹¹C-carboxylation reaction researchgate.net. This automated synthesis uses cyclotron-produced [¹¹C]CO₂ and a 3-pyridine boronic acid pinacol (B44631) ester precursor. The reaction is completed in approximately 10 minutes at 110°C, yielding the final product with a radiochemical yield (RCY) of 17 ± 2% and a molar activity (Am) of 7 ± 1 GBq/μmol researchgate.net. Other methods for producing ¹¹C-labeled compounds involve using [¹¹C]methyl iodide or [¹¹C]methyl triflate for methylation reactions nih.gov.

Fluorine-18 ([¹⁸F]) is another important radionuclide for PET due to its longer half-life (109.7 min), which allows for more complex syntheses and wider distribution mdpi.com. Various ¹⁸F-labeled analogs of nicotinic acid have been developed to study specific biological targets nih.gov. For example, [¹⁸F]FNA-S-ACooP, a radiopeptide for imaging fatty acid binding protein 3, was synthesized using an activated ester of fluoronicotinic acid as a prosthetic compound nih.gov. The synthesis achieved a decay-corrected radiochemical yield of 29.9% ± 2.3% with a total synthesis time of about 181 minutes nih.gov.

Table 3: Synthesis of Radiolabeled Nicotinic Acid Analogs

Radiotracer Radionuclide Precursor Synthesis Method Radiochemical Yield (RCY) Molar Activity (Am) Reference
[carboxyl-¹¹C]Niacin ¹¹C 3-Pyridine boronic acid pinacol ester Cu-mediated ¹¹C-carboxylation 17 ± 2% 7 ± 1 GBq/μmol researchgate.net
[¹⁸F]FNA-S-ACooP ¹⁸F Activated ester of fluoronicotinic acid Prosthetic group labeling 29.9 ± 2.3% 36.2 ± 22.0 MBq/nmol nih.gov
[¹¹C]Methyl-labeled ligands ¹¹C Desmethyl precursor Reaction with ¹¹C-iodomethane 33% 184 GBq/μmol (average) snmjournals.org

Structural Elucidation and Characterization in Synthesis Research

The characterization and structural elucidation of nicotinic acid hydrochloride are fundamental to confirming its identity, purity, and crystalline form, which are critical aspects of synthesis research. A variety of analytical techniques are employed for this purpose.

X-ray and Electron Diffraction are powerful techniques for determining the precise three-dimensional atomic structure of crystalline solids. The crystal structure of nicotinic acid has been solved using X-ray diffraction, revealing its unit cell parameters and space group nanomegas.com. For nanocrystalline materials that are too small for conventional X-ray analysis, 3D electron diffraction tomography has been successfully used. This technique confirmed the known crystal structure from a crystal of approximately 250 nm in size, demonstrating its utility for analyzing nano-sized particles or poorly crystallized samples nanomegas.com. Preliminary X-ray crystallographic analysis has also been performed on enzymes that interact with nicotinic acid derivatives, such as nicotinic acid mononucleotide adenylyltransferase, providing insights into its molecular interactions nih.gov.

Spectroscopic and Chromatographic Methods are routinely used for the identification, quantification, and purity assessment of nicotinic acid.

UV-Vis Spectroscopy : A simple and economic UV spectrophotometric method has been developed for the estimation of niacin in bulk and pharmaceutical forms. The wavelength of maximum absorbance (λmax) for niacin in ethanol (B145695) is 262 nm researchgate.netjapsonline.com.

Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) is widely used for the separation and analysis of nicotinic acid and its related compounds, such as nicotinamide sielc.com. When coupled with a diode array detector (DAD), HPLC can identify impurities, such as isonicotinic acid, by comparing retention times and UV absorbance spectra. Isonicotinic acid shows a λmax at 270 nm, distinct from nicotinic acid's 260 nm, allowing for its detection and quantification nih.gov.

Table 4: Crystallographic and Spectroscopic Data for Nicotinic Acid

Technique Parameter Value Reference
3D Electron Diffraction Unit Cell Parameter (a) 7.19 Å nanomegas.com
Unit Cell Parameter (b) 11.74 Å nanomegas.com
Unit Cell Parameter (c) 7.28 Å nanomegas.com
Unit Cell Angle (β) 112.45º nanomegas.com
Space Group P2₁/c nanomegas.com
UV-Vis Spectroscopy λmax (in ethanol) 262 nm researchgate.netjapsonline.com
HPLC-DAD λmax (in mobile phase) 260 nm nih.gov
λmax of Isonicotinic Acid Impurity 270 nm nih.gov

Molecular Mechanisms of Action of Nicotinic Acid Hydrochloride

Receptor-Mediated Pharmacodynamics

The primary pharmacodynamics of nicotinic acid are initiated by its interaction with specific cell surface receptors, particularly G protein-coupled receptors. Additionally, certain derivatives of nicotinic acid have been shown to interact with nicotinic acetylcholine (B1216132) receptors.

Nicotinic acid's main effects are mediated through its binding to a family of hydroxycarboxylic acid (HCA) receptors. The key receptor responsible for its lipid-modifying effects is GPR109A, also known as HCA2 or HM74A. nih.govnih.gov A related receptor, HCA3 (or GPR109B), is also recognized as a low-affinity target for nicotinic acid. frontiersin.org These receptors are predominantly expressed in adipocytes and immune cells like macrophages. scholarpedia.orgresearchgate.net

Nicotinic acid functions as a high-affinity agonist for the GPR109A/HCA2 receptor. nih.gov This receptor is the molecular target through which nicotinic acid mediates its primary anti-lipolytic effect. wikipedia.org The interaction is specific, with the carboxyl group of the nicotinic acid molecule playing a crucial role in receptor binding and activation. In contrast, HCA3 serves as a low-affinity receptor for nicotinic acid. frontiersin.org The endogenous ligand for GPR109A has been identified as the ketone body β-hydroxybutyrate, which links the receptor's function to metabolic states like fasting. wikipedia.orgwikipedia.org

Receptor NameAlternative NamesAffinity for Nicotinic AcidPrimary Location
HCA2GPR109A, HM74AHighAdipocytes, Macrophages, Spleen
HCA3GPR109B, NIACR2LowGranulocytes, Skin, Adipose Tissue

Both HCA2 and HCA3 are Gi/o-coupled G protein-coupled receptors (GPCRs). frontiersin.orgscholarpedia.org Upon agonist binding by nicotinic acid, the receptor activates the associated heterotrimeric G protein. This leads to the inhibition of the enzyme adenylyl cyclase. plos.org The inhibition of adenylyl cyclase results in a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Lower cAMP levels lead to reduced activation of protein kinase A (PKA), a key enzyme in the lipolysis cascade. wikipedia.orgplos.org This signaling pathway is central to the anti-lipolytic effects of nicotinic acid in adipose tissue. plos.org

While nicotinic acid itself primarily targets the G protein-coupled HCA receptors, certain structurally related compounds, considered nicotinic acid derivatives, have been shown to interact with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are critical for fast synaptic transmission in the nervous system. wikipedia.orgresearchgate.net

One notable derivative is arecoline (B194364), an alkaloid found in the areca nut. mdpi.com Research has demonstrated that arecoline acts on select nAChR subtypes. nih.govnih.gov It functions as a partial agonist at nAChRs containing α4 and β2 subunits, as well as those containing α6 and β3 subunits, with an efficacy of approximately 6-10% compared to acetylcholine. nih.govnih.gov Furthermore, arecoline acts as a silent agonist at the α7 nAChR subtype; it does not activate the receptor alone but elicits a significant response when co-applied with a positive allosteric modulator. nih.govnih.gov

Nicotinic Acid DerivativeTarget nAChR SubtypeObserved Activity
Arecolineα4β2Partial Agonist
α6β3Partial Agonist
α7Silent Agonist

*Receptor subtypes containing these subunits.

G Protein-Coupled Receptors (GPR109A, HM74A, HCA2, HCA3)

Cellular and Biochemical Pathways Affected

The receptor-mediated actions of nicotinic acid initiate a cascade of events that profoundly impact cellular and biochemical pathways, particularly those involved in lipid homeostasis.

The most well-characterized effect of nicotinic acid is the regulation of lipid metabolism, which stems from the activation of GPR109A in adipocytes. plos.orgmdpi.com

The Gi-mediated reduction in cAMP and PKA activity leads to the inhibition of lipolysis, the process of breaking down stored triglycerides in adipose tissue. plos.org This reduces the release of free fatty acids (FFAs) into the bloodstream. plos.org The diminished flux of FFAs from adipose tissue to the liver is a critical consequence, as these fatty acids are the primary substrates for hepatic triglyceride synthesis. plos.orgmdpi.com

With a reduced supply of FFAs, the liver's production of triglycerides and, subsequently, very low-density lipoprotein (VLDL) is decreased. plos.orgmdpi.com Since low-density lipoprotein (LDL) is a metabolic byproduct of VLDL, plasma LDL levels also fall. Additionally, nicotinic acid has been shown to directly inhibit the activity of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis in the liver. wikipedia.org Nicotinic acid also increases levels of high-density lipoprotein (HDL) cholesterol, although the mechanism is not fully understood. It is believed to involve an increase in the levels of apolipoprotein A1, a major component of HDL, by inhibiting its breakdown.

Regulation of Lipoprotein Production and Catabolism (VLDL, LDL, HDL, Lp(a))

Anti-inflammatory and Immunomodulatory Effects

Beyond its impact on lipid metabolism, nicotinic acid exhibits significant anti-inflammatory and immunomodulatory properties. nih.govcore.ac.ukovid.com It has been shown to inhibit the production of pro-inflammatory cytokines. core.ac.uk In vivo studies have demonstrated that nicotinic acid can inhibit paw edema induced by carrageenan in animal models, providing evidence of its anti-inflammatory activity. nih.govcore.ac.uk Combination therapy studies have suggested that nicotinic acid can work synergistically with other anti-inflammatory agents like prednisolone (B192156) to reduce inflammation in experimental models of rheumatoid arthritis. nih.gov This is achieved in part by reducing levels of inflammatory markers such as myeloperoxidase, nitric oxide, and C-reactive protein, and by modulating the expression of cytokines like IFN-γ and IL-10. nih.gov

Impact on Vascular Endothelium

Nicotinic acid has been shown to positively influence vascular endothelial function, which is crucial for maintaining cardiovascular health. Research indicates that niacin can inhibit acute vascular inflammation and improve endothelial dysfunction, independent of its effects on plasma lipid levels nih.gov. Studies in animal models have demonstrated that supplementation with niacin markedly decreases the endothelial expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemotactic protein-1 (MCP-1) during induced vascular inflammation nih.gov.

Furthermore, nicotinic acid enhances endothelial-dependent vasorelaxation nih.gov. This effect is partly attributed to the promotion of endothelial nitric oxide synthase (eNOS) function, which leads to an increase in the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation benthamopen.com. A meta-analysis of randomized controlled trials concluded that treatment with niacin significantly improves flow-mediated dilation (FMD), a surrogate marker of endothelial function nih.gov. This improvement in endothelial health is a key aspect of its vasoprotective effects.

Summary of Nicotinic Acid's Effects on Vascular Endothelium
EffectMechanismReference
Inhibition of Vascular InflammationDecreased expression of VCAM-1, ICAM-1, and MCP-1 nih.gov
Improved Endothelial DysfunctionEnhanced endothelial-dependent vasorelaxation nih.gov
Increased Nitric Oxide BioavailabilityPromotion of eNOS activity benthamopen.com
Improved Flow-Mediated DilationSignificant improvement in FMD in clinical trials nih.gov
Influence on Immune Cells

The effects of nicotinic acid extend to the immune system, where it exhibits direct anti-inflammatory properties. These actions are primarily mediated through the activation of its specific G protein-coupled receptor, GPR109A, which is expressed on various immune cells, including monocytes, macrophages, and neutrophils nih.govnih.gov.

Activation of GPR109A on macrophages by nicotinic acid has been shown to inhibit the progression of atherosclerosis, a chronic inflammatory disease of the arteries nih.govmpg.de. Research indicates that nicotinic acid prevents macrophages from migrating into the vascular wall, thereby reducing chronic inflammation mpg.de. Furthermore, it can alter gene expression in these immune cells, enhancing their ability to remove cholesterol from the atherosclerotic plaque mpg.de. In vitro studies have shown that nicotinic acid attenuates the release of pro-inflammatory cytokines from human monocytes stimulated with Toll-like receptor (TLR) ligands nih.gov. This suggests that nicotinic acid has a direct modulatory effect on inflammatory signaling pathways within immune cells.

Prostaglandin (B15479496) D2 and E2 Modulation

One of the most well-known side effects of nicotinic acid, cutaneous flushing, is directly linked to its modulation of prostaglandins (B1171923). This response is initiated by the binding of nicotinic acid to the GPR109A receptor, which is expressed in skin Langerhans cells and keratinocytes embopress.orgjci.org.

The activation of GPR109A triggers a cascade of intracellular events, leading to the synthesis and release of prostaglandins, most notably prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2) embopress.orgnih.gov. In vitro studies have confirmed that nicotinic acid induces the secretion of PGD2 from cultured human macrophages nih.gov. This release of PGD2 then acts on nearby blood vessels, causing vasodilation and the characteristic flushing and sensation of heat jci.org. The mechanism involves the activation of phospholipase A2, which releases arachidonic acid from cell membranes, making it available for conversion into prostaglandins by cyclooxygenase (COX) enzymes, particularly COX-2 jci.orgresearchgate.net.

Neurobiological Mechanisms

Beyond its cardiovascular effects, nicotinic acid hydrochloride demonstrates significant neurobiological activity, with potential implications for neuronal health and protection against neurodegenerative diseases.

Potential Neuroprotective Effects

Emerging research suggests that nicotinic acid possesses neuroprotective properties. Studies have indicated its potential benefits in the context of neurodegenerative conditions such as Alzheimer's disease and ischemic stroke benthamopen.comresearchgate.netcenterwatch.com. In the context of Alzheimer's disease, increased dietary intake of niacin has been correlated with a reduced risk of the disease and age-associated cognitive decline centerwatch.com. Laboratory studies using differentiated SH-SY5Y cells, a model for neuronal cells, have shown that nicotinic acid can protect against amyloid β-induced cytotoxicity nih.gov. It was found to increase cell viability, reduce lactate (B86563) dehydrogenase (LDH) levels, and attenuate mitochondrial dysfunction caused by amyloid β exposure nih.gov.

Furthermore, in animal models of ischemic stroke, niacin has been shown to act as a neuroprotective and neurorestorative agent, promoting angiogenesis and arteriogenesis, which can improve neurobehavioral recovery benthamopen.comresearchgate.net.

Role in Neuronal Health and Survival

Nicotinic acid, in its various forms, is essential for the proper development, survival, and function of neurons within the central nervous system (CNS) nih.gov. Its amide form, nicotinamide (B372718), has been particularly studied for its role in promoting neuronal differentiation and survival nih.gov. Nicotinamide has been shown to accelerate the differentiation of embryonic stem cells into neurons and to protect neuronal cells in models of ischemic stroke nih.govnih.gov. The neuroprotective effects are, in part, attributed to the maintenance of cellular energy levels and the inhibition of certain enzymes involved in cell death pathways nih.gov. While nicotinic acid and nicotinamide have distinct pharmacological profiles, their shared role as precursors to NAD+ is fundamental to their impact on neuronal health.

Key Neurobiological Roles of Nicotinic Acid
Neurobiological RoleObserved EffectReference
Neuroprotection in Alzheimer's Disease ModelsProtection against amyloid β-induced cytotoxicity and mitochondrial dysfunction nih.gov
Neurorestoration in Stroke ModelsPromotes angiogenesis and arteriogenesis, improving recovery benthamopen.comresearchgate.net
Neuronal DevelopmentEnhances the conversion of embryonic stem cells to neural progenitors nih.gov
Neuronal SurvivalProtects neurons from traumatic injury, ischemia, and stroke nih.gov
Influence on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Precursors and Metabolism

A cornerstone of nicotinic acid's biological importance, including its neuroprotective effects, is its role as a precursor to nicotinamide adenine dinucleotide (NAD+) aboutnad.comnih.gov. NAD+ is a critical coenzyme involved in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling nih.govmedchemexpress.com.

Cellular Homeostasis and Signaling

Nicotinic acid plays a significant role in maintaining cellular balance and modulating key signaling pathways. Its effects are notable in the regulation of gene expression, the control of programmed cell death (apoptosis) and oxidative stress, and the modulation of intracellular ion concentrations.

Nicotinic acid is known to have widespread effects on the expression of genes, particularly those involved in lipid metabolism and inflammation nih.gov. However, the direct regulatory effects of nicotinic acid on the expression of specific apoptosis-related genes such as B-cell lymphoma 2 (BCL2) and BCL2-associated X protein (BAX), or the lipid metabolism enzyme Acetyl-CoA Carboxylase Alpha (ACACA), are not yet extensively detailed in scientific literature. While related compounds and precursors have been shown to influence BCL2 and BAX expression, direct evidence for nicotinic acid's role in modulating the transcription of these specific genes remains an area for further investigation researchgate.net.

Nicotinic acid demonstrates significant protective effects against apoptosis and oxidative stress. Studies have shown that it can inhibit programmed cell death in various contexts, such as in ovarian cells and neurons under stress karger.com. This protective role is closely linked to its ability to mitigate oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidants karger.comnih.gov.

Nicotinic acid supplementation has been found to protect hepatocytes from cell death induced by oxidative agents like hydrogen peroxide (H₂O₂) nih.gov. Its antioxidant properties are evident in its ability to decrease the production of endothelial ROS nih.gov. A key mechanism in this process is the preservation of intracellular antioxidant levels. Specifically, pretreatment with nicotinic acid can alleviate the depletion of glutathione (B108866) (GSH), a critical cellular antioxidant, and prevent the subsequent elevation of its oxidized form (GSSG) during oxidative stress nih.gov. This helps maintain the cellular redox balance and protects cells from damage nih.govnih.gov. The accumulation of ROS can lead to increased DNA damage and trigger apoptosis, a process that nicotinic acid helps to counteract nih.govnih.gov.

ParameterEffect of Oxidative Stress (e.g., H₂O₂)Effect of Nicotinic Acid PretreatmentReference
Reactive Oxygen Species (ROS)IncreasedDecreased Production nih.gov
Glutathione (GSH)DepletedDepletion Alleviated nih.gov
Cell Death/ApoptosisInducedProtected Against karger.comnih.gov

Nicotinic acid modulates intracellular calcium ([Ca²⁺]i) concentrations in a manner that is dependent on its concentration and the duration of exposure. High concentrations of nicotinic acid have been observed to induce a biphasic response in NIH3T3 cells, initially causing a reduction in [Ca²⁺]i within seconds, followed by a gradual elevation. This subsequent increase in intracellular calcium is at least partially due to the release of calcium from internal stores within the endoplasmic reticulum. This modulation of calcium signaling can, in turn, influence various downstream cellular processes, including cytoskeletal dynamics.

Mechanisms of Specific Biological Activities

Beyond its general effects on cellular homeostasis, nicotinic acid exhibits specific biological activities, including well-known vasodilatory effects and emerging anti-cancer mechanisms.

The most widely recognized side effect of nicotinic acid, cutaneous vasodilation or "flushing," is a direct result of its specific molecular actions nih.gov. This process is initiated by the binding of nicotinic acid to the G protein-coupled receptor 109A (GPR109A), which is present on the surface of epidermal Langerhans cells nih.govresearchgate.net.

This binding event triggers a signaling cascade that activates prostaglandin synthase enzymes researchgate.net. The activation leads to an increased synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂) nih.govresearchgate.netnih.govtandfonline.com. These prostaglandins then bind to their respective receptors (DP1, EP₂, and EP₄) located on the smooth muscle cells of local capillaries in the upper dermis nih.govresearchgate.net. The activation of these receptors promotes the relaxation of the capillary smooth muscle, resulting in increased blood flow and the characteristic warmth and redness of the skin researchgate.netnih.gov.

Nicotinic acid has demonstrated potential anti-cancer activity, particularly in the context of malignant glioma, one of the most aggressive forms of brain cancer nih.govneurosciencenews.com. Its mechanism involves inhibiting the invasion of glioma cells, a key factor in the disease's progression nih.govfrontiersin.org.

Treatment of U251 glioma cells with nicotinic acid leads to a reduction in their invasive capabilities. This is accompanied by a significant molecular change: a shift away from a mesenchymal phenotype, which is associated with cell migration and invasion, towards an epithelial phenotype characterized by increased cell-cell adhesion nih.gov. The core of this mechanism is nicotinic acid's ability to facilitate the ubiquitination and subsequent degradation of Snail1 nih.govfrontiersin.org. Snail1 is a key transcription factor that represses the expression of E-cadherin, a protein crucial for forming adherens junctions between cells nih.gov. By promoting the degradation of Snail1, nicotinic acid treatment leads to the upregulation of E-cadherin, which then accumulates at the cell-cell boundary, strengthening adhesion and inhibiting the cells' ability to invade surrounding tissues nih.govresearchgate.net. High concentrations of nicotinic acid can also induce apoptosis in glioma cells, a process linked to elevated intracellular calcium levels and endoplasmic reticulum stress techscience.com.

Molecular Target/ProcessEffect of Nicotinic Acid in Glioma CellsConsequenceReference
Snail1 (Transcription Factor)Facilitates degradationDecreased repression of E-cadherin nih.govfrontiersin.org
E-cadherin (Adhesion Protein)Upregulated expressionIncreased cell-cell adhesion nih.gov
Cell PhenotypeLoss of mesenchymal phenotypeReduced invasion and migration nih.gov
ApoptosisInduced at high concentrationsGlioma cell death techscience.com

Impact on Gastric Physiology (e.g., Histamine (B1213489) Release, HCl Secretion)

Nicotinic acid hydrochloride is understood to influence gastric acid secretion primarily through a mechanism involving histamine. The gastric mucosa is populated with a significant number of histamine-containing mast cells in proximity to the acid-secreting parietal cells. scispace.com Research suggests that nicotinic acid is a potent agent for inducing the release of histamine from these mast cells. scispace.com

Once released, histamine acts as a paracrine signaling molecule, binding to histamine H2 receptors located on the basolateral membrane of parietal cells. scispace.comnih.gov This receptor activation is a principal stimulus for the secretion of hydrochloric acid (HCl). nih.gov The binding of histamine to the H2 receptor initiates an intracellular signaling cascade that ultimately activates the H+/K+ ATPase, or "proton pump," the enzyme directly responsible for transporting hydrogen ions into the gastric lumen. scispace.com

Therefore, the proposed mechanism posits that nicotinic acid hydrochloride can indirectly stimulate HCl production. By triggering histamine release from gastric mast cells, it activates the critical histamine-H2 receptor pathway on parietal cells, leading to the secretion of gastric acid. scispace.com This role highlights histamine as a key mediator in the physiological response of the stomach to nicotinic acid.

Influence on Glucose Metabolism and Insulin (B600854) Sensitivity

The administration of nicotinic acid hydrochloride has been shown to significantly affect glucose homeostasis, primarily by inducing a state of insulin resistance. This effect is multifaceted, involving actions in the liver, adipose tissue, and skeletal muscle.

One of the central mechanisms is the induction of hepatic insulin resistance. In studies involving dyslipidemic individuals, treatment with nicotinic acid resulted in a reduced ability of insulin to suppress endogenous glucose production. wikipedia.orgnih.govyoutube.com This effect is linked to changes in intracellular lipid signaling molecules; specifically, an accumulation of diacylglycerol (DAG) has been observed in hepatocytes following nicotinic acid administration. wikipedia.orgnih.govyoutube.com The increase in hepatic DAG content is thought to interfere with the insulin signaling cascade, contributing to the observed resistance. wikipedia.orgnih.govyoutube.com

In peripheral tissues, particularly skeletal muscle, nicotinic acid has been shown to decrease insulin sensitivity by reducing non-oxidative glucose disposal. This impairment is associated with an increase in the availability and oxidation of circulating free fatty acids (NEFAs), rather than an accumulation of lipid within the muscle cells themselves. researchgate.net

The effects on adipose tissue are also critical. Long-term treatment with nicotinic acid can lead to an adaptive downregulation of the enzyme phosphodiesterase 3B (PDE3B) in adipocytes. nih.govnih.govekb.eg This enzyme is a key component of the insulin signaling pathway that mediates the anti-lipolytic effect of insulin. Its downregulation contributes to a state of insulin resistance within the fat cells. nih.govnih.govekb.eg

The G protein-coupled receptor 109A (GPR109A), a known receptor for nicotinic acid, plays a complex role. While activation of GPR109A is involved in the initial anti-lipolytic effect of nicotinic acid, it also mediates an increase in the secretion of adiponectin, an insulin-sensitizing hormone. scispace.comresearchgate.net However, studies in GPR109A knockout mice suggest that this receptor is not essential for the long-term development of insulin resistance. scispace.com Furthermore, GPR109A is expressed on pancreatic beta-cells, where its activation by nicotinic acid can inhibit glucose-stimulated insulin secretion.

Table 1: Effects of Nicotinic Acid Treatment on Hepatic Insulin Sensitivity and Lipid Metabolism

ParameterPlaceboNicotinic AcidPercentage ChangeP-value
VLDL-Triglyceride Production RateBaseline-68%-68%N/A
Inhibition of Endogenous Glucose Production (mg/kg·min)1.0 ± 0.50.7 ± 0.4-30%&lt;0.05
Fasting Hepatic Insulin Sensitivity Index4.8 ± 1.83.2 ± 1.6-33.3%&lt;0.05

Data derived from a study on nondiabetic, dyslipidemic men with metabolic syndrome. wikipedia.orgnih.govyoutube.com

Table 2: Effects of Nicotinic Acid Treatment on Peripheral Insulin Sensitivity

ParameterPre-TreatmentPost-TreatmentP-value
Glucose Infusion Rate (GIR)BaselineReduced0.03
Nonoxidative Glucose DisposalBaselineReduced&lt;0.01
Fasting Non-Esterified Fatty Acids (NEFAs)BaselineIncreased0.01

Data from a study on nondiabetic males. researchgate.net

Clinical Research and Translational Studies

Research on Cardiovascular Disease Management

Clinical investigations into nicotinic acid have largely centered on its impact on various facets of cardiovascular disease, from improving lipid profiles to its potential for reducing cardiovascular events.

Dyslipidemia and Atherosclerosis Progression Studies

Studies have consistently shown that nicotinic acid can favorably alter blood lipid levels. harvard.edu It is recognized for its ability to lower total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. harvard.edu

Nicotinic acid has demonstrated significant effects on the lipid profile. It can increase HDL cholesterol levels, often referred to as "good" cholesterol, and decrease elevated triglycerides. harvard.edumayoclinic.org Research indicates that it can raise HDL cholesterol by over 30% and lower triglycerides by as much as 25%. mayoclinic.org Furthermore, it has been shown to reduce levels of total plasma cholesterol, apolipoprotein B (APOB), very-low-density lipoprotein (VLDL), LDL, and lipoprotein(a). researchgate.net

In a study involving patients with peripheral arterial disease, nicotinic acid significantly increased HDL-C by 29% and decreased triglycerides by 23% and LDL-C by 8% in individuals with diabetes. Similar results were seen in those without diabetes, with a 29% increase in HDL-C, a 28% decrease in triglycerides, and a 9% decrease in LDL-C. nih.gov Another investigation found that extended-release niacin therapy led to a 16% increase in HDL-C and a 20% decrease in LDL-C. nih.gov

Nicotinic acid also affects lipoprotein subclasses. It has been observed to shift the LDL subclass distribution towards larger particles and increase the levels of larger, potentially more cardioprotective HDL particles. nih.gov While it increases HDL-C by promoting the number of large, cholesterol-rich HDL particles, it has minimal to no effect on the total number of HDL particles. lipid.org The mechanism behind its lipid-lowering effects involves reducing the synthesis of VLDL-C and LDL-C. wikipedia.org

Below is an interactive data table summarizing the effects of nicotinic acid on plasma lipids and lipoproteins from various studies.

Study/AnalysisParticipant GroupKey Findings on Plasma Lipids and Lipoproteins
General Clinical UsePatients with dyslipidemiaCan increase HDL cholesterol by over 30% and lower triglycerides by up to 25%. mayoclinic.org Also lowers total cholesterol, LDL cholesterol, VLDL, and lipoprotein(a). harvard.eduresearchgate.net
ADMIT StudyPatients with peripheral arterial disease (with and without diabetes)In diabetic patients: HDL-C +29%, Triglycerides -23%, LDL-C -8%. In non-diabetic patients: HDL-C +29%, Triglycerides -28%, LDL-C -9%. nih.gov
Extended-Release Niacin StudyVolunteers without other lipid-modifying medicationHDL-C +16%, LDL-C -20%. nih.gov
Atorvastatin and Niacin ComparisonPatients with atherogenic dyslipidemiaNiacin increased large LDL particles by 75% and shifted LDL subclass to larger particles. nih.gov
Niacin's Effect on HDL ParticlesGeneral observationIncreases the number of large, cholesterol-rich HDL particles but has little to no effect on the total number of HDL particles. lipid.org

Beyond its impact on lipid profiles, research has explored the effect of nicotinic acid on the physical manifestation of atherosclerosis. Imaging studies utilizing techniques like carotid intima-media thickness (CIMT) testing, carotid wall volume assessment by magnetic resonance imaging (MRI), and coronary angiography have suggested a positive impact. lipid.org Several studies, including ARBITER 2, the Oxford Niaspan Study, HATS, FATS, AFREGS, and CLAS, have indicated that nicotinic acid, often in combination with other lipid-lowering agents, can lead to the regression or reduced progression of atherosclerotic plaques. lipid.org

While nicotinic acid has shown promise in improving surrogate markers of cardiovascular disease, its role in reducing actual cardiovascular events has been a subject of evolving research and debate. Early studies, such as the Coronary Drug Project, demonstrated a benefit of nicotinic acid monotherapy in reducing cardiovascular mortality in the long term. nih.gov A meta-analysis of 11 randomized controlled trials also showed that treatment with nicotinic acid significantly reduced the incidence of any cardiovascular events, major coronary events, and stroke. researchgate.net

Combination Therapy Studies with Other Lipid-Modulating Agents (e.g., Statins)

Given the widespread use of statins as a first-line treatment for high cholesterol, much research has focused on the efficacy of adding nicotinic acid to statin therapy. The rationale was that the complementary mechanisms of action—statins primarily lowering LDL-C and nicotinic acid favorably affecting a broader range of lipids, including HDL-C and triglycerides—would lead to enhanced cardiovascular protection. nih.gov

The HDL-Atherosclerosis Treatment Study (HATS) found that combining low-dose simvastatin (B1681759) with nicotinic acid in patients with established cardiovascular disease and low HDL-C resulted in a significant decrease in angiographic atherosclerosis and a substantial reduction in coronary events compared to placebo. nih.gov Similarly, the ARBITER 2 study showed that the combination of a statin and nicotinic acid led to the stabilization of atherosclerosis. nih.gov

However, as mentioned previously, the larger and more recent AIM-HIGH and HPS2-THRIVE trials did not corroborate these earlier findings in terms of cardiovascular event reduction. nih.govnih.gov In the AIM-HIGH trial, despite improvements in lipid parameters, the addition of niacin to statin therapy did not significantly reduce major vascular events. nih.gov The HPS2-THRIVE study also showed no significant benefit in this regard. nih.gov These results have led to a shift in clinical practice, with less emphasis on the routine combination of nicotinic acid with statins for cardiovascular risk reduction. harvard.edu

Research in Neurological and Psychiatric Disorders

The potential applications of nicotinic acid extend beyond cardiovascular health, with some research exploring its role in neurological and psychiatric conditions. Observational studies have suggested a possible link between niacin intake and cognitive health. For instance, a protective effect against Alzheimer's disease and cognitive decline was observed when comparing the highest to the lowest intakes of niacin. harvard.edu The Coronary Artery Risk Development in Young Adults (CARDIA) study, which followed individuals for up to 25 years, found that a higher intake of niacin during young adulthood was associated with better cognitive function scores in midlife. harvard.edu However, it is important to note that these are associations, and more rigorous clinical trials are needed to establish a causal relationship and determine the therapeutic potential of nicotinic acid in these areas.

Research on Metabolic Disorders

The effects of nicotinic acid on glucose metabolism have been a subject of considerable research, with studies indicating a complex relationship. Some investigations have shown that nicotinic acid treatment can lead to a reduction in insulin (B600854) sensitivity. nih.gov In a study with healthy volunteers, a short-term administration of nicotinic acid was found to significantly decrease the glucose infusion rate required to maintain euglycemia, which is indicative of reduced insulin sensitivity. nih.gov This effect was associated with a decrease in non-oxidative glucose disposal. nih.gov

Furthermore, in a study involving non-diabetic, dyslipidemic men with metabolic syndrome, an eight-week treatment with Niaspan® (an extended-release form of nicotinic acid) induced hepatic insulin resistance. researchgate.net This was evidenced by a reduced inhibition of endogenous glucose production by insulin and a decrease in the fasting hepatic insulin sensitivity index. researchgate.net The proposed mechanism for this effect involves an accumulation of diacylglycerol and an alteration of insulin signaling in hepatocytes. researchgate.net

While some studies suggest that niacin can induce insulin resistance and fasting hyperglycemia, others indicate that the effects on fasting glucose and hemoglobin A1c levels are modest and may be transient or reversible. researchgate.netnih.gov It has been suggested that the impact of nicotinic acid on glycemic control might be dose-related and more pronounced at higher doses. nih.gov The mechanisms through which nicotinic acid influences glucose homeostasis are thought to be independent of its effects on lipid metabolism and may involve various cellular pathways, including the NAD-sirtuin pathway. nih.govresearchgate.net

Table 2: Effects of Nicotinic Acid on Glucose Homeostasis in Clinical Studies

Study Population Key Findings Proposed Mechanism
Healthy Volunteers Reduced insulin sensitivity and non-oxidative glucose disposal. nih.gov Not specified
Dyslipidemic Men with Metabolic Syndrome Induced hepatic insulin resistance, reduced inhibition of endogenous glucose production by insulin. researchgate.net Accumulation of diacylglycerol and altered insulin signaling in hepatocytes. researchgate.net
Patients with Dyslipidemia (with or without diabetes) Modest increases in fasting glucose and hemoglobin A1c levels. nih.gov Not fully elucidated

Nicotinic acid has emerged as a potential therapeutic agent for the management of hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those on dialysis. nih.gov The mechanism of action is distinct from traditional phosphate (B84403) binders; nicotinic acid is thought to inhibit the sodium-phosphate cotransporter in the gastrointestinal tract, thereby reducing the absorption of dietary phosphate. nih.govsemanticscholar.org

Several clinical trials have demonstrated the efficacy of nicotinic acid in lowering serum phosphorus levels in this patient population. In a randomized, double-blind clinical trial with end-stage renal disease (ESRD) patients, low-dose nicotinic acid resulted in a significant decrease in mean phosphorus levels over a three-month period. In contrast, the placebo group showed an increase in phosphorus levels. A meta-analysis of preclinical and clinical trials also concluded that nicotinic acid and its related compounds are effective in reducing serum phosphorus concentrations in dialysis patients. nih.gov

Table 3: Clinical Trials of Nicotinic Acid for Hyperphosphatemia in Chronic Kidney Disease

Study Design Patient Population Key Findings on Serum Phosphorus Additional Observations
Randomized, double-blind clinical trial 70 ESRD patients Significant decrease in mean phosphorus level in the niacin group (from 6.7 to 4.4 mg/dl) over 3 months. Significant increase in HDL in the niacin group.
Head-to-head comparative study 40 hemodialysis patients Both niacin and sevelamer (B1230288) hydrochloride significantly reduced serum phosphorus. nih.gov Reduction in the Ca-P product in both groups. nih.gov
Meta-analysis of 12 trials Dialysis patients Nicotinic acid and related compounds significantly reduced serum phosphorus concentrations. nih.gov Additive beneficial effects on lipid parameters were observed. nih.gov

Research in Other Therapeutic Areas

The anti-inflammatory properties of nicotinic acid extend beyond its well-known effects in cardiovascular disease and are being explored in other therapeutic areas. These effects are largely mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, which is expressed on various immune cells, including macrophages, monocytes, and neutrophils. nih.gov

In the context of multiple sclerosis (MS), an autoimmune demyelinating disease, nicotinic acid is considered a potential therapeutic agent. nih.gov It is proposed that nicotinic acid could provide therapeutic relief through mechanisms similar to glucocorticoids, which are commonly used to treat acute attacks of MS. nih.gov These mechanisms involve the induction of indoleamine 2,3-dioxygenase (IDO) and interleukin-10 (IL-10). nih.gov Furthermore, nicotinic acid can penetrate the blood-brain barrier and provides greater levels of NAD than its amide, nicotinamide (B372718), which has shown protective effects against demyelination in animal models of MS. nih.gov Studies in animal models of MS have shown that nicotinamide can protect axons from degeneration. sciencedaily.com Activation of nicotinic receptors has also been shown to negatively modulate the production of pro-inflammatory cytokines in MS patients. nih.gov

The role of HCA2 activation in skin inflammation has also been investigated, with potential implications for conditions like psoriasis. The activation of HCA2 in Langerhans cells and keratinocytes can stimulate the release of prostaglandins (B1171923) D2 and E2, leading to vasodilation. researchgate.net While this is associated with the common side effect of flushing, the immunomodulatory effects of HCA2 activation are of therapeutic interest. researchgate.net The anti-inflammatory effects of HCA2 have been demonstrated in various tissues and disease models, suggesting its potential as a therapeutic target for a range of inflammatory conditions. nih.gov

Liver Health and Antioxidant Properties

Nicotinic acid hydrochloride has been investigated for its potential therapeutic effects on liver health, primarily concerning its antioxidant properties and its role in mitigating fat accumulation. Research indicates that nicotinic acid may play a protective role against oxidative stress-induced cell death in hepatocytes, the primary cells of the liver. This hepatoprotective effect is partly attributed to its ability to prevent the decline of intracellular total NAD and the glutathione (B108866)/glutathione disulfide (GSH/GSSG) ratio, a key indicator of cellular antioxidant capacity nih.gov.

In preclinical studies, nicotinic acid supplementation has been shown to alleviate liver injury induced by chronic alcohol exposure in mice, a condition closely linked to oxidative stress. This was associated with reduced hepatic lipid peroxidation and increased concentrations of glutathione, a major endogenous antioxidant nih.gov. Furthermore, dietary supplementation with nicotinic acid has been observed to improve the uptake of zinc in the liver. Zinc is an essential mineral for normal liver function, and its deficiency can exacerbate liver damage. By enhancing hepatic zinc levels, nicotinic acid contributes to the protection of the liver against oxidative damage cambridge.org.

The potential application of nicotinic acid in the context of non-alcoholic fatty liver disease (NAFLD) has also been a subject of research. NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis) and can progress to more severe liver conditions. Studies in animal models have demonstrated that nicotinic acid can markedly and significantly prevent the development of hepatic steatosis google.comtechlinkcenter.org. The proposed mechanisms for this include the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, and the reduction of oxidative stress wikipedia.orgnih.govresearchfeatures.com. In cultured human hepatocytes, niacin has been shown to inhibit alcohol-induced fat accumulation google.com. An uncontrolled clinical trial involving patients with hypertriglyceridemia and steatosis showed a significant reduction in liver fat after six months of treatment with extended-release niacin nih.govresearchfeatures.com.

Table 1: Summary of Research Findings on Nicotinic Acid and Liver Health

Area of Investigation Key Findings Proposed Mechanism of Action Model System
Oxidative Stress Protected hepatocytes from H₂O₂-induced cell death. Prevention of intracellular NAD and GSH/GSSG ratio decline. Cultured human and mouse hepatocytes nih.gov.
Alcohol-Induced Liver Injury Attenuated liver injury and lipid peroxidation. Increased liver GSH concentrations. Mice nih.gov.
Hepatic Zinc Uptake Improved hepatic zinc levels and offered hepatoprotection. Enhanced antioxidant defense system. Rats cambridge.org.
Non-Alcoholic Fatty Liver Disease (NAFLD) Prevented the development of hepatic steatosis. Inhibition of DGAT2 and reduction of oxidative stress. Rats and cultured human hepatocytes google.comnih.govresearchfeatures.com.
Clinical Observation (Uncontrolled) Reduced liver fat by 47% in hypertriglyceridemic patients with steatosis. Not specified in the study. Humans nih.govresearchfeatures.com.

Healthy Aging and Longevity

The interest in nicotinic acid hydrochloride in the context of healthy aging and longevity is closely tied to its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production nih.govnih.gov. NAD+ levels have been observed to decline with age, and this decline is associated with various age-related diseases acs.org.

One of the key mechanisms through which NAD+ is thought to influence aging is its role as a substrate for sirtuins, a class of proteins that regulate various cellular processes, including DNA repair, inflammation, and metabolism researchgate.netexplorationpub.com. Sirtuins are NAD+-dependent enzymes, meaning their activity is influenced by the availability of NAD+ researchgate.netexplorationpub.comcalerie.com. Caloric restriction, a well-known intervention for extending lifespan in various organisms, is believed to exert some of its effects by increasing NAD+ levels and subsequently activating sirtuins nih.govfrontiersin.org.

Research in model organisms has provided some evidence for the lifespan-extending effects of nicotinic acid. For instance, studies in the roundworm Caenorhabditis elegans have shown that nicotinic acid can extend lifespan, an effect mediated through the sirtuin Sir-2.1 nih.govnmn.com. However, the translation of these findings to humans is not straightforward. A study comparing the effects of nicotinic acid on C. elegans and human Hs68 cells found that while it extended the lifespan of the worms, it did not have the same effect on the human cells nih.govnmn.com. The researchers hypothesized that the steady-state intracellular NAD+ levels in the human cells were already above the saturating concentration required for sirtuin activation, thus additional NAD+ from nicotinic acid did not produce a longevity effect nih.gov. This suggests that the potential of nicotinic acid to promote longevity may be limited to individuals with lower intracellular NAD+ levels nih.gov.

Hypochlorhydria and Gastric Function

Hypochlorhydria, a condition characterized by insufficient production of stomach acid (hydrochloric acid), can lead to various digestive issues, including bloating, belching, and heartburn scispace.comyourhealthbase.com. An adequate level of stomach acid is crucial for proper digestion, absorption of nutrients, and preventing the overgrowth of pathogens in the gastrointestinal tract isom.ca.

Case reports and theoretical analyses have suggested a potential role for nicotinic acid in the management of hypochlorhydria scispace.comresearchgate.net. Several mechanisms have been proposed to explain how nicotinic acid might influence gastric acid secretion. One proposed mechanism involves the release of histamine (B1213489) from gastric mast cells scispace.comresearchgate.net. Histamine is a known potent stimulator of acid secretion from the parietal cells of the stomach scispace.com.

Another proposed mechanism centers on the role of nicotinic acid in cellular energy metabolism. The production of hydrochloric acid by parietal cells is an energy-intensive process that requires a significant amount of adenosine (B11128) triphosphate (ATP). Nicotinic acid, as a precursor to NAD+, and subsequently NADH, is essential for the mitochondrial production of ATP. Therefore, adequate levels of niacin may be necessary to provide the energy required for robust gastric acid secretion scispace.comresearchgate.net.

It has also been suggested that niacin supplementation might help in normalizing the gastric pH, which in turn can regulate gastrin levels scispace.comresearchgate.net. While these mechanisms are plausible, the clinical evidence supporting the use of nicotinic acid for hypochlorhydria is currently limited to case reports and requires further investigation through more rigorous controlled studies scispace.com.

Clinical Trial Design and Methodological Considerations

Observational Studies and Meta-Analyses

A significant body of clinical research on nicotinic acid has come from large-scale observational studies and meta-analyses, primarily focused on its effects on cardiovascular disease (CVD) nih.gov. These studies have been instrumental in shaping the understanding of both the potential benefits and the limitations of nicotinic acid therapy.

Early observational studies and smaller trials suggested that nicotinic acid could favorably alter lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides harvard.edu. However, more recent and larger randomized controlled trials and subsequent meta-analyses have yielded more complex and often disappointing results regarding its impact on cardiovascular outcomes, especially when used in conjunction with statin therapy nih.govdroracle.ai.

Two of the most influential trials in this area are the AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes) and HPS2-THRIVE (Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events) trials droracle.ainih.gov. The AIM-HIGH trial was stopped early due to a lack of evidence that adding extended-release niacin to statin therapy in patients with stable cardiovascular disease provided any additional benefit in reducing cardiovascular events, despite improvements in HDL and triglyceride levels droracle.ainih.gov. Similarly, the HPS2-THRIVE study, a much larger trial, found that the addition of extended-release niacin and laropiprant (B1674511) to statin therapy did not result in a significant reduction in major vascular events but was associated with an increased risk of serious adverse events droracle.ai.

Table 2: Key Observational Studies and Meta-Analyses of Nicotinic Acid

Study/Analysis Key Findings Context
AIM-HIGH Trial No additional benefit in reducing cardiovascular events when added to statin therapy. Patients with stable cardiovascular disease droracle.ainih.gov.
HPS2-THRIVE Trial No significant reduction in major vascular events; increased risk of adverse events. Patients at high risk for vascular events, on statin therapy droracle.ai.
Systematic Review and Meta-analysis (2019) Niacin was not associated with a reduced risk of cardiovascular morbidity and mortality for all patients. Included 119 clinical trials nih.gov.
Stratified Meta-analysis (2019) As monotherapy, associated with a reduction of some cardiovascular events. Primarily based on two trials from the 1970s and 1980s nih.gov.

Future Directions for Clinical Trials

The existing body of research on nicotinic acid hydrochloride has paved the way for future clinical trials with more refined objectives and methodologies. While its role in cardiovascular disease prevention in statin-treated patients has been largely questioned by major clinical trials, there are other promising areas where further investigation is warranted nih.gov.

One of the most promising future directions for clinical trials of nicotinic acid is in the treatment of non-alcoholic fatty liver disease (NAFLD) nih.gov. Preclinical data and a small uncontrolled clinical trial have shown encouraging results in reducing liver fat nih.govresearchfeatures.com. Future trials in this area should be randomized, placebo-controlled, and double-blind to rigorously assess the safety and efficacy of niacin on steatosis, inflammation, and fibrosis in patients with NAFLD or non-alcoholic steatohepatitis (NASH) nih.gov. Such trials could also explore the potential for combination therapy with other drugs in development for NAFLD nih.gov.

There is also a growing interest in the potential neuroprotective effects of nicotinic acid, with clinical trials being conducted or proposed for conditions such as Alzheimer's disease clinicaltrials.gov. These trials aim to investigate the penetration of nicotinic acid into the cerebrospinal fluid and its effects on central nervous system targets clinicaltrials.gov.

Furthermore, given the conflicting results from cardiovascular trials, future studies in this area could focus on specific patient populations who might still benefit from nicotinic acid therapy, such as those who are statin-intolerant or have specific lipid profiles not adequately addressed by other therapies. The design of such trials would need to carefully consider endpoints beyond traditional lipid markers and potentially explore niacin's pleiotropic effects, such as its impact on endothelial function and vascular inflammation nih.gov. The development of novel nicotinic acid receptor agonists and flush-reducing co-medications may also open new avenues for clinical investigation nih.gov.

Analytical Methodologies in Nicotinic Acid Hydrochloride Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of nicotinic acid from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are widely utilized.

HPLC is a prevalent method for the determination of nicotinic acid in diverse samples, including biological fluids, foods, and pharmaceutical formulations. bevital.noiteh.ainih.gov This technique offers high resolution, sensitivity, and speed. Several HPLC methods have been developed, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. bevital.noresearchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode used for nicotinic acid analysis. In this technique, a nonpolar stationary phase (like octadecylsilica) is used with a polar mobile phase. nih.govtandfonline.com The separation of nicotinic acid and its related compounds, such as nicotinamide (B372718) and nicotinuric acid, can be achieved by manipulating the mobile phase composition, pH, and the use of ion-pairing agents. tandfonline.comnih.gov

One RP-HPLC method described the simultaneous measurement of nicotinic acid and its metabolite, nicotinuric acid, using a Chemcosorb 5-ODS-H column. tandfonline.com The mobile phase consisted of a buffer containing tetra-n-butylammonium bromide, which acts as an ion-pairing agent to improve the retention and separation of the acidic analytes. tandfonline.com Detection is typically carried out using a UV detector at a wavelength of around 260-262 nm. tandfonline.comnih.gov

ParameterConditionsReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ion-pairing tandfonline.com
Column Chemcosorb 5-ODS-H (150 x 4.6 mm i.d., 5 µm particle size) tandfonline.com
Mobile Phase 10mM KH2PO4-K2HPO4 buffer (pH 7.0) containing 5 mM tetra-n-butylammonium bromide and acetonitrile (B52724) (100:9, v/v) tandfonline.com
Flow Rate 1.0 ml/min tandfonline.com
Detection UV at 260 nm tandfonline.com
Analytes Detected Nicotinic acid, Nicotinuric acid tandfonline.com
Detection Limit 10 pmol for both nicotinic acid (1.23 ng) and nicotinuric acid (1.80 ng) at a signal-to-noise ratio of 5:1 tandfonline.com

To enhance the sensitivity and selectivity of detection, especially in complex biological samples, post-column derivatization systems are employed. nih.govnih.govscialert.net These systems chemically modify the analyte after it has been separated by the HPLC column but before it reaches the detector. nih.gov This modification converts the analyte into a product that is more easily detected, for instance, by creating a highly fluorescent or strongly absorbing compound. pickeringlabs.comchromatographyonline.com

One approach involves a modified König's reaction, where nicotinic acid is converted into a highly absorbing derivative using a double post-column derivatization setup. nih.gov Another widely used method is photochemical derivatization. nih.govpickeringlabs.comchromatographyonline.com In this technique, UV irradiation is used to convert nicotinic acid and nicotinamide into highly fluorescent derivatives, which can then be detected with high sensitivity by a fluorescence detector. pickeringlabs.comchromatographyonline.com The European Committee for Standardization has approved an HPLC method with post-column photochemical derivatization for measuring Vitamin B3 in foodstuffs. pickeringlabs.comchromatographyonline.com

ParameterConditionsReference
Technique HPLC with Post-column Photochemical Derivatization nih.govscialert.netpickeringlabs.com
Derivatization Principle UV irradiation converts nicotinic acid and nicotinamide into highly fluorescent derivatives. pickeringlabs.com A common setup involves wrapping a Teflon tube around a UV-A lamp, which is connected between the analytical column and the fluorescence detector. nih.govscialert.net
Mobile Phase Example A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.035 mol/L Potassium Phosphate Monobasic adjusted to pH 4.45). pickeringlabs.com Another example uses potassium dihydrogen phosphate, hydrogen peroxide, and copper (II) sulfate (B86663) solution. nih.govscialert.net
Detection Fluorescence Detector nih.govscialert.net
Application Analysis of bioavailable nicotinic acid and nicotinamide in foods, supplements, fruits, and vegetables. scialert.netpickeringlabs.comchromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation and identification of nicotinic acid in pharmaceutical preparations. nih.govresearchgate.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system. nih.govanalyticaltoxicology.com

A method for estimating niacin in pharmaceutical preparations involves using silica gel plates with water as the developing solvent. nih.gov After separation, the vitamin is extracted from the plate with 0.1N HCl and quantified by spectrophotometry at 262 nm. nih.gov TLC is particularly useful for rapid screening and identity tests in quality control. sigmaaldrich.com High-performance TLC (HPTLC) offers improved separation efficiency and quantitative accuracy compared to conventional TLC. researchgate.netanalyticaltoxicology.com

ParameterConditionsReference
Technique Thin-Layer Chromatography (TLC) nih.gov
Stationary Phase Silica gel nih.gov
Mobile Phase Water nih.gov
Sample Matrix Pharmaceutical preparations nih.gov
Post-run Analysis Extraction of the separated spot with 0.1N HCl followed by UV spectrophotometric estimation at 262 nm. nih.gov
Recovery Reported recovery for niacin was 100.1 ± 1.9%. nih.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of nicotinic acid, especially in food supplements and coffee. mdpi.commyfoodresearch.com This method is suitable for volatile compounds or those that can be made volatile through derivatization. mdpi.com GC offers high sensitivity and selectivity, and the mass spectrometer provides definitive identification of the analyte based on its mass spectrum. mdpi.comsemanticscholar.org

A direct GC-MS method has been developed for the simultaneous analysis of niacin and its impurities without the need for a derivatization step. mdpi.comsemanticscholar.org The analysis is typically performed using a capillary column, such as an HP-5ms column, with helium as the carrier gas. mdpi.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity for quantitative analysis. mdpi.comsemanticscholar.org The injection temperature is a critical parameter, as nicotinic acid can undergo thermal degradation; a programmable temperature inlet (TPI) can be used to optimize vaporization while minimizing fragmentation. myfoodresearch.com

ParameterConditionsReference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comsemanticscholar.org
Column HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness) mdpi.com
Carrier Gas Helium mdpi.comnih.gov
Injection Splitless mode; Temperature programmable inlet (TPI) can be used to optimize injection temperature (e.g., 240°C). myfoodresearch.com
Detection Single quadrupole mass spectrometer operated in selected ion monitoring (SIM) mode. mdpi.comsemanticscholar.org The molecular ion peak for nicotinic acid is typically observed at m/z 123. myfoodresearch.com
Analytes Detected Niacin and related impurities (e.g., isonicotinic acid, 5-ethyl-2-methylpyridine (B142974), pyridine-2,5-dicarboxylic acid, pyridine). mdpi.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are fundamental for both the identification and quantification of nicotinic acid hydrochloride. These techniques are often used in conjunction with chromatographic separations for enhanced specificity.

UV-Visible spectrophotometry is a simple, economic, and widely available method for the quantitative analysis of nicotinic acid in bulk and pharmaceutical dosage forms. researchgate.net The method is based on the principle that nicotinic acid absorbs ultraviolet light at a specific wavelength. The absorption maximum (λmax) for nicotinic acid is typically observed at 262 nm in solvents like ethanol (B145695) or in aqueous solutions. nih.govresearchgate.net The absorbance at this wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. This technique is often used for the final quantification step after separation by TLC. nih.gov

Mass spectrometry (MS) is a powerful spectrometric technique used for the structural elucidation and sensitive quantification of nicotinic acid. bevital.noresearchgate.net It is frequently coupled with chromatographic methods like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures. researchgate.netmdpi.com In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. myfoodresearch.com For nicotinic acid, the molecular ion peak is typically found at m/z 123. myfoodresearch.com Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for the analysis of nicotinic acid and its metabolites in biological matrices like plasma and urine. researchgate.netnih.gov

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a cornerstone technique for identifying functional groups within the nicotinic acid molecule. The infrared spectrum provides a unique molecular fingerprint, revealing characteristic vibrations of its chemical bonds. Studies have identified several key absorption bands for nicotinic acid. For instance, C-H stretching vibrations are typically observed in the region of 3071-2808 cm⁻¹. mdpi.com More specifically, research has noted shifts in these C-H stretching peaks from 3071 cm⁻¹ to 3081 cm⁻¹ and from 2808 cm⁻¹ to 2818 cm⁻¹. mdpi.com

The prominent carboxyl group gives rise to strong, characteristic peaks. The C=O (carbonyl) stretching of the carboxylic acid is found between 1703-1714 cm⁻¹, while the C=C stretching from the pyridine (B92270) ring appears around 1594 cm⁻¹. mdpi.com FTIR is also a valuable tool for studying molecular interactions. For example, it has been used to detect changes in protein biomolecules in biofilms of Streptococcus pneumoniae after treatment with nicotinic acid, with notable spectral alterations at peaks such as 1644 cm⁻¹, 1548 cm⁻¹, 1540 cm⁻¹, 906 cm⁻¹, and 750 cm⁻¹. nih.gov This demonstrates the technique's utility in probing the compound's effect in biological systems.

Interactive Table: Characteristic FTIR Peaks of Nicotinic Acid

Vibrational Mode Wavenumber (cm⁻¹) Reference
C-H Stretching 3081 - 2818 mdpi.com
C=O (Carbonyl) Stretching 1714 - 1703 mdpi.com
C=C (Pyridine Ring) Stretching 1594 mdpi.com
Protein Biomolecule Alteration 1644, 1548, 1540 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used quantitative method for determining the concentration of nicotinic acid hydrochloride in solutions. The technique is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its pyridine ring, a conjugated system.

When prepared in a 0.1 M hydrochloric acid solution, nicotinic acid exhibits a characteristic spectrum with two main absorption maxima. researchgate.net These peaks are consistently reported at approximately 213 nm and 261 nm. researchgate.netresearchgate.net The absorbance at these wavelengths is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert law. This linearity makes UV-Vis spectroscopy a simple, rapid, and accurate method for routine analysis in pharmaceutical dosage forms. creative-proteomics.com It is also a well-documented method for validating the absorbance scale and linearity of spectrophotometers. researchgate.net

Interactive Table: UV-Vis Absorbance of Nicotinic Acid in 0.1M HCl

Concentration (mg/L) Approximate Absorbance at 213 nm Approximate Absorbance at 261 nm Reference
6 0.240 0.281 researchgate.net
12 0.477 0.556 researchgate.net
18 0.730 0.849 researchgate.net
24 0.988 1.149 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of nicotinic acid hydrochloride. This powerful technique provides high sensitivity and specificity, making it ideal for analyzing complex biological samples. In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

For nicotinic acid, the molecular ion peak is typically observed at an m/z of 123, corresponding to its molecular weight. researchgate.netnih.gov When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS becomes even more powerful. LC-MS/MS methods are frequently employed for the simultaneous quantification of nicotinic acid and its metabolites in biological fluids like plasma. sielc.com In such methods, specific precursor-to-product ion transitions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to ensure accurate quantification. For example, a common transition monitored for nicotinic acid is from the protonated molecular ion m/z 124 to the fragment ion m/z 80. sielc.com Another study reported monitoring the transition from m/z 122.0 to m/z 78.0 in negative ion mode. researchgate.net

Interactive Table: Mass Spectrometry Data for Nicotinic Acid

Analysis Type Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
Molecular Weight Electron Ionization 123 - researchgate.netnih.gov
LC-MS/MS (SRM) Positive ESI 124 80 sielc.com
LC-MS/MS (MRM) Negative ESI 122.0 78.0 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the nicotinic acid hydrochloride molecule. ¹H NMR (proton NMR) is particularly useful for identifying the distinct protons on the pyridine ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide unequivocal evidence for the compound's structure.

The ¹H NMR spectrum of nicotinic acid shows distinct signals for each of the four protons on the pyridine ring. The chemical shifts are influenced by their position relative to the nitrogen atom and the carboxylic acid group. A representative assignment of these signals includes a doublet at approximately 9.15 ppm, a doublet of doublets at 8.83 ppm, a doublet of triplets at 8.3 ppm, and a multiplet around 7.6 ppm. nih.gov These specific patterns and chemical shifts allow for the unambiguous identification of the compound.

Interactive Table: ¹H NMR Chemical Shifts and Multiplicities for Nicotinic Acid

Proton Position Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Reference
2 9.15 d (doublet) 1.5 nih.gov
6 8.83 dd (doublet of doublets) 5, 1.5 nih.gov
4 8.3 dt (doublet of triplets) 8, 2 nih.gov
5 7.6 m (multiplet) 8, 5, <1 nih.gov

Electrochemical Methods

Electrochemical techniques offer a sensitive and cost-effective approach for the determination of nicotinic acid. Methods like cyclic voltammetry are used to study the redox behavior of the compound at an electrode surface. researchgate.net Although nicotinic acid itself can have poor electroactivity on some electrodes, its oxidation and reduction can be monitored under specific conditions. researchgate.net

Research has shown that on a polycrystalline gold electrode, the oxidation of nicotinic acid occurs at a specific potential, and its reduction peak can be used for quantification. researchgate.net The cathodic peak current has been found to be linear with concentration over a range of 2.7 µM to 2.4 mM, with a detection limit of 0.27 µM. researchgate.net Other approaches involve chemically modified electrodes or biosensors to enhance sensitivity and selectivity. nih.gov For instance, an enzyme inhibition biosensor has been used for the analysis of nicotinic acid in pharmaceutical products. nih.gov Some advanced methods employ an indirect detection strategy, using a metal ion like Cu(II) as an electrochemical probe that binds to the nicotinic acid captured on a modified electrode. nih.gov

Microbiological Assays

Microbiological assays represent a classic and still widely used method for determining the total biological activity of niacin (nicotinic acid and nicotinamide). These assays are based on the nutritional requirement of certain microorganisms for vitamin B3 to grow. The bacterium Lactobacillus plantarum (ATCC 8014) is the most commonly used test organism for this purpose. nih.gov

The fundamental principle is that in a culture medium containing all necessary nutrients except for niacin, the growth of L. plantarum will be directly proportional to the amount of nicotinic acid added from the sample. nih.govnih.gov The bacterial growth can be measured in two primary ways:

Turbidimetric method: The turbidity, or cloudiness, of the bacterial suspension is measured using a spectrophotometer after an incubation period of 16-18 hours. nih.gov

Acidimetric method: The amount of acid produced by the bacteria during a longer incubation period (e.g., 72 hours) is measured by titration. nih.gov

These methods are valuable for assessing niacin content in diverse samples, including fortified foods and pharmaceutical preparations. nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of nicotinic acid hydrochloride, particularly in complex matrices like biological fluids, foods, and pharmaceutical formulations. The choice of technique depends on the nature of the sample and the subsequent analytical method.

For biological samples such as plasma, a common initial step is protein removal. This is often achieved through protein precipitation using a solvent like acetonitrile. sielc.com Following precipitation, the supernatant containing the analyte can be separated by centrifugation, evaporated, and reconstituted in a suitable solvent for analysis by methods like LC-MS. sielc.com

Liquid-liquid extraction (LLE) is another frequently used technique. In this method, nicotinic acid is partitioned from an aqueous sample into an immiscible organic solvent. The selection of the solvent is key to achieving high extraction efficiency. For industrial-scale recovery from aqueous solutions, water-wet n-butanol has been used as an effective extraction solvent.

More advanced techniques include solid-phase extraction (SPE) , which offers cleaner extracts and higher concentration factors compared to LLE. A novel microextraction technique, drop-to-drop solvent microextraction (DDSME) , has been developed for quantifying nicotinic acid in very small sample volumes, such as a single drop of urine, demonstrating the move towards greener and more efficient sample preparation methods. For food matrices, a modified acid hydrolysis step (e.g., using 0.1 M HCl) is often employed to extract niacin before analysis.

Quality Control and Validation of Analytical Methods

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.eu For nicotinic acid hydrochloride, robust quality control (QC) and thorough method validation are indispensable for ensuring the reliability and accuracy of data in both research and manufacturing settings. These processes guarantee the identity, purity, and potency of the compound. The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically in ICH Q2(R2), which are globally recognized and form the basis for validating analytical methods in the pharmaceutical industry. amsbiopharma.comeuropa.euich.org

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. europa.eu This involves assessing a range of performance characteristics to ensure the method is reliable, reproducible, and accurate. amsbiopharma.com

Key validation parameters, as stipulated by ICH guidelines, include:

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components. amsbiopharma.com For nicotinic acid hydrochloride, specificity is often demonstrated by showing that the method can separate the main compound from its potential degradation products, such as those formed under stress conditions like exposure to acid, base, heat, light, or oxidation. rsc.orgresearchgate.net

Linearity: An analytical procedure's linearity is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comeuropa.eu This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the plot of signal versus concentration using statistical methods like linear regression. europa.euresearchgate.net A correlation coefficient (r²) close to 0.999 is often desired. researchgate.net

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. researchgate.net Recoveries are typically expected to be within 98-102%. researchgate.net

Precision: Precision reflects the closeness of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short time frame with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or different equipment. An RSD of less than 2% is generally considered acceptable. amsbiopharma.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net For an HPLC method, this could involve minor changes in mobile phase composition, pH, or flow rate. researchgate.net

Detailed Research Findings in Method Validation

Several studies have developed and validated HPLC methods for the determination of nicotinic acid (niacin). One such study details a reverse phase HPLC (RP-HPLC) method for the simultaneous estimation of Atorvastatin calcium and Nicotinic acid in a combined tablet dosage form. researchgate.net The method was validated according to ICH guidelines, demonstrating its suitability for routine quality control. researchgate.net

The table below summarizes typical validation parameters from a study on an RP-HPLC method for nicotinic acid.

Validation ParameterResultReference
Linearity Range10–80 µg/ml researchgate.net
Correlation Coefficient (r²)0.999 researchgate.net
Accuracy (% Recovery)99.74% researchgate.net
Precision (% RSD)<2% researchgate.net
LOD100 ng/ml researchgate.net
LOQ1 µg/ml researchgate.net
SpecificityMethod is specific and selective researchgate.net
RobustnessMethod is robust researchgate.net

Quality Control and System Suitability

Beyond initial validation, ongoing quality control is critical. A key component of this is the System Suitability Test (SST) . loesungsfabrik.de An SST is performed before or during the analysis of samples to verify that the chromatographic system is adequate for the intended analysis. loesungsfabrik.depharmaguideline.comchromatographyonline.com It's an integral part of the analytical method and ensures the system's performance is acceptable at the time of the test. loesungsfabrik.de

Typical SST parameters for an HPLC analysis include:

Repeatability: Assessed by making multiple injections of a standard solution. The RSD of the peak areas is calculated. pharmaguideline.com

Tailing Factor (Symmetry Factor): Measures peak symmetry, which is important for accurate integration. pharmaguideline.com

Theoretical Plates (Column Efficiency): A measure of the column's separating power. pharmaguideline.com

Resolution: Ensures that the analyte peak is sufficiently separated from other peaks. pharmaguideline.com

These tests confirm that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole. chromatographyonline.com The use of a certified reference standard of nicotinic acid is also fundamental for quality control, serving as the benchmark for quantification. scientificlabs.iefda.gov If an SST fails, the entire run is discarded, ensuring that no results are reported from a compromised system. loesungsfabrik.de

Nicotinic Acid Hydrochloride Derivatives and Structure Activity Relationships

Design and Synthesis of Novel Derivatives

The modification of nicotinic acid's carboxyl group is a primary strategy in the development of new derivatives. Esterification, amidation, and conjugation to other molecules can lead to compounds with altered pharmacokinetic profiles and targeted activities.

Esterification of nicotinic acid is a common strategy to mask the free carboxylic acid, which is often associated with side effects like skin flushing. The synthesis of these esters can be achieved through several established chemical methods.

One prevalent method involves the acylation of various alcohols with nicotinic acid hydrochlorides. This reaction is typically conducted in an anhydrous solvent, such as methylene (B1212753) chloride, and in the presence of a base like triethylamine (B128534) to neutralize the generated hydrochloric acid . This approach has been successfully used to synthesize a range of nicotinic acid esters with alcohols such as vanillin (B372448) benzaldehydes, cholesterol, and 8-hydroxyquinoline (B1678124) .

Another synthetic route is the reaction of an alcohol with a more reactive form of nicotinic acid, such as its acid chloride or anhydride (B1165640) derivative. This reaction can be performed with or without an organic tertiary base like pyridine (B92270) in an inert solvent google.com. For example, z,z,z-octadeca-6,9,12-trienyl nicotinate (B505614) was synthesized by reacting the corresponding alcohol with nicotinoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine (B28879) (DMAP), followed by purification using column chromatography google.com.

Table 1: Examples of Synthesized Nicotinic Acid Ester Derivatives

Derivative Name Synthesis Method Starting Materials
Esters with vanillin benzaldehydes, cholesterol, 8-hydroxyquinoline Acylation Nicotinic acid hydrochloride, respective alcohol, triethylamine
z,z,z-octadeca-6,9,12-trienyl nicotinate Acylation z,z,z-octadeca-6,9,12-trienol, Nicotinoyl chloride, triethylamine, DMAP google.com

Amide derivatives of nicotinic acid, including nicotinamides and more complex structures, have been synthesized to explore a wide range of biological activities. The synthesis often begins with the activation of the carboxylic acid group.

A common starting point is the conversion of nicotinic acid to nicotinoyl chloride, typically using a chlorinating agent like phosphorus pentachloride researchgate.net or oxalyl chloride google.com. The resulting acid chloride is a versatile intermediate that readily reacts with various amines.

One pathway involves reacting nicotinoyl chloride with hydrazine (B178648) hydrate (B1144303) to form nicotinic acid hydrazide researchgate.netsciencescholar.us. This hydrazide can then be condensed with a variety of aromatic aldehydes to produce Schiff bases, which can be further cyclized to yield more complex heterocyclic derivatives like thiazolidinones researchgate.net. Acylhydrazones, another class of amide derivatives, are synthesized directly through the condensation of nicotinic acid hydrazide with appropriate aldehydes, a reaction that can be performed under reflux in ethanol (B145695) or using mechanochemistry mdpi.comnih.gov.

Simpler amides are formed by reacting nicotinic acid chlorohydride with amines such as morpholine, cytisine (B100878), and 1-aminoadamantane in anhydrous ethanol researchgate.net. Aromatic amides, such as nicotinic acid benzylamide, have also been synthesized and show potential as anticonvulsant agents sphinxsai.com.

Table 2: Synthesis and Activity of Nicotinic Acid Amide Derivatives

Derivative Class Synthesis Summary Observed Biological Activity
Thiazolidinones Nicotinic acid → Nicotinoyl chloride → Nicotinic acid hydrazide → Schiff Base → Thiazolidinone researchgate.net Antibacterial, Antifungal, Anti-inflammatory, Analgesic researchgate.net
Acylhydrazones Nicotinic acid hydrazide + Aldehyde → Acylhydrazone mdpi.comnih.gov Antibacterial (especially Gram-positive), Anticancer mdpi.comnih.gov
N-Adamantylamide Nicotinic acid chlorohydride + 1-aminoadamantane → N-Adamantylamide researchgate.net Anti-inflammatory researchgate.net
Benzylamides Nicotinic acid + Substituted amines sphinxsai.com Anticonvulsant sphinxsai.com

Thiourea (B124793) derivatives of nicotinic acid represent another class of compounds with potential biological activities. The synthesis of these molecules often involves multi-step procedures. A general and efficient method for creating N-acyl thioureas involves reacting an acid chloride (like nicotinoyl chloride) with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent such as acetone. The resulting acyl isothiocyanate intermediate is then reacted in situ with a primary amine to yield the final thiourea derivative nih.gov.

Another approach starts with methyl nicotinate, which is converted to nicotinoyl hydrazine using hydrazine hydrate. This intermediate is then reacted with aromatic aldehydes to form Schiff bases, which are subsequently treated with thiourea to yield the desired derivatives chemistryjournal.net. General organic synthesis methods, such as the condensation of amines with carbon disulfide or the use of mild thioacylating agents like N,N'-di-Boc-substituted thiourea, can also be adapted for the synthesis of nicotinic acid-based thioureas organic-chemistry.org.

The concepts of twin drugs (or co-drugs) and prodrugs are employed to combine the therapeutic effects of nicotinic acid with another active molecule or to improve its pharmacokinetic properties.

A notable example is the synthesis of a novel twin drug combining nicotinic acid and quercetin (B1663063) tetramethyl ether (QTME), designed as a potential antihypertensive agent. The synthesis began with rutin, which underwent methylation, hydrolysis to yield QTME, acylation, and finally esterification with nicotinic acid. This multi-step process resulted in the final twin drug, VB3-QTME, with a total yield of 79.2% nih.govmdpi.com.

Prodrug strategies have also been developed to target specific transporters for improved absorption and sustained release. For instance, a prodrug of niacin was synthesized by conjugating it with chenodeoxycholic acid (CDCA) via a lysine (B10760008) linker. This design aimed to target the apical sodium-dependent bile acid transporter (ASBT) nih.gov. Another prodrug, N-(Methylsulfonyl)nicotinamide, was synthesized by first converting nicotinic acid to its acid chloride with oxalyl chloride, followed by a reaction with methanesulfonamide (B31651) google.com.

Nicotinic acid can act as a ligand, coordinating with metal ions to form complexes. These complexes are investigated for nutritional and therapeutic purposes. A well-known example is the niacin-bound chromium(III) complex, also referred to as chromium(III) nicotinate or chromium polynicotinate wikipedia.orgswansonvitamins.com.

The synthesis of these complexes has been described, resulting in carboxyl-bound structures acs.orgacs.org. The final complex, chromium(III) trinicotinate, consists of three nicotinic acid units coordinated to a central chromium(III) ion wikipedia.org. Commercially available supplements may contain a mixture of chromium tri- and di-nicotinate forms wikipedia.org. One patented form, known as ChromeMate®, is described as a biologically active, oxygen-coordinated niacin-bound chromium complex swansonvitamins.com.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the nicotinic acid scaffold influence biological activity, thereby guiding the design of more potent and selective derivatives.

Research on acylhydrazone derivatives of nicotinic acid revealed that these compounds were generally more active against Gram-positive bacteria than their corresponding 1,3,4-oxadiazoline derivatives. A key SAR finding was that the presence of a 5-nitrofuran substituent on the acylhydrazone structure conferred the highest antibacterial activity, particularly against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.

In a study of thionicotinic acid derivatives designed as vasorelaxants and antioxidants, SAR analysis showed that the functional group at the 3-position of the pyridine ring was critical. 2-(1-Adamantylthio)nicotinic acid, which has a carboxylic acid group, was found to be the most potent vasorelaxant and antioxidant compared to its corresponding amide and nitrile analogs mdpi.comnih.gov. This suggests that the free carboxyl group is important for these specific activities.

For a series of N-(arylmethoxy)-2-chloronicotinamides evaluated for herbicidal activity, the substitution pattern on the aryl ring was a key determinant of efficacy. The derivative 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated excellent activity, indicating that dichlorination at the 3 and 4 positions of the benzyl (B1604629) ring is favorable for this biological effect ebi.ac.uk.

In the development of anticancer agents targeting the VEGFR-2 receptor, compound 5c, a novel nicotinic acid derivative, showed promising inhibitory activity. Docking studies revealed that its binding mode within the receptor's active site was similar to that of the established inhibitor sorafenib, providing a structural basis for its observed efficacy nih.gov.

Impact of Substitutions on Biological Activity

The biological activity of nicotinic acid derivatives can be significantly altered by the nature and position of chemical substituents on the pyridine ring and the carboxylic acid group. Research has demonstrated that these modifications can influence potency and selectivity for various biological targets, leading to a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and vasorelaxant activities.

For instance, the synthesis of acylhydrazone derivatives of nicotinic acid has yielded compounds with notable antimicrobial properties. The introduction of different aldehydes to nicotinic acid hydrazide results in a series of compounds with varying levels of activity. A derivative featuring a 5-nitrofuran substituent, for example, has demonstrated very high antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and the methicillin-resistant Staphylococcus aureus (MRSA) strain. mdpi.comnih.gov

In the context of anti-inflammatory action, new derivatives have been synthesized and evaluated for their ability to inhibit inflammatory mediators. nih.gov Certain compounds from two innovative series derived from the nicotinic acid scaffold showed significant anti-inflammatory activity, with some exhibiting potency comparable to that of ibuprofen (B1674241) in inhibiting inflammatory cytokines like TNF-α and IL-6. nih.gov Similarly, a series of 2-substituted phenyl derivatives of nicotinic acid demonstrated distinct analgesic and anti-inflammatory activities, with a compound featuring a 2-bromophenyl substituent being identified as a particularly active agent. semanticscholar.orgchemistryjournal.net

Furthermore, the antioxidant capacity of nicotinic acid derivatives is also influenced by substitutions. Studies on substituted pyridinyl 1,3,4-oxadiazole (B1194373) derivatives revealed that compounds with electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, exhibited enhanced antioxidant activity in assays like DPPH and nitric oxide scavenging. researchgate.net Thionicotinic acid analogs have also been noted for their antioxidant properties. nih.gov

The vasorelaxant effects of these derivatives are also dependent on their structural features. A study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs found that all tested compounds produced dose-dependent vasorelaxation. nih.govmdpi.com The nicotinic acid analog was the most potent vasorelaxant, which was attributed to its higher affinity for the relevant receptor compared to the corresponding thionicotinamide. mdpi.com

Table 1: Impact of Substitutions on the Biological Activity of Nicotinic Acid Derivatives

Derivative Class Substituent/Modification Biological Activity Key Findings
Acylhydrazones 5-nitrofuran Antibacterial High activity against Gram-positive bacteria, including MRSA strains (MIC = 7.81 µg/mL). mdpi.comnih.gov
2-Aryl Derivatives 2-bromophenyl Analgesic & Anti-inflammatory Displayed distinctive activity compared to the reference drug mefenamic acid. semanticscholar.orgchemistryjournal.net
Thionicotinic Acids 2-(1-adamantylthio) Vasorelaxant & Antioxidant The acid form is a more potent vasorelaxant than its amide or nitrile analogs (ED50 of 21.3 nM). nih.govmdpi.com
Pyridinyl Oxadiazoles Hydroxyl, Methoxy groups Antioxidant Electron-donating groups were found to enhance antioxidant activity. researchgate.net
Nicotinic Hydrazides Varied substitutions Enzyme Inhibition Showed potent inhibition of human carbonic anhydrase (hCA I and II) and cholinesterases (AChE and BChE). researcher.life

Ligand-Receptor Interactions and Binding Affinity

The biological effects of nicotinic acid and its derivatives are initiated by their binding to specific receptors. The affinity and nature of this interaction are governed by the three-dimensional structure of the ligand and the complementary architecture of the receptor's binding site. Key targets include the nicotinic acid receptor (GPR109A or HCA2) and various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). monash.edunih.gov

The interaction with the nicotinic acid receptor GPR109A is crucial for its lipid-lowering effects. wikipedia.org Mutagenesis studies have identified specific amino acid residues within the receptor that are critical for ligand recognition. An arginine residue located in a transmembrane domain of the receptor is thought to be particularly important for recognizing the acidic moiety of nicotinic acid and related compounds. nih.gov The binding pocket of this receptor appears to be quite restricted, with studies on propenoic acid derivatives suggesting a preference for planar structures up to a certain size for maintaining appreciable affinity. monash.edu

For derivatives that interact with nAChRs, the binding affinity is a strong predictor of their activity. osti.govchemrxiv.org Nicotine (B1678760) itself has the highest binding affinity for the α4β2 nAChR subtype, which is central to its psychoactive and addictive properties. wikipedia.org The binding at the interface of the α and β subunits is stabilized by specific interactions, most notably a cation-π interaction between the protonated nitrogen of the ligand's pyrrolidine (B122466) ring and the aromatic side chain of a tryptophan residue (e.g., Trp156). osti.govchemrxiv.org

Studies on cytisine, a partial agonist at nAChRs, and its derivatives have provided further insight into these interactions. At the α4β2 nAChR, cytisine is found to form not only the common cation-π interaction and two hydrogen bonds but also a second cation-π interaction at the agonist binding site. nih.gov Substitutions at the C(10) position of cytisine can modulate the strength of these interactions, suggesting that derivatives can adjust their binding orientation within the active site. nih.gov The differences in binding affinities of various nicotinoids can be attributed to interactions with a handful of key amino acid residues, including Trp156, Trpβ57, Tyr100, and Tyr204. osti.govchemrxiv.org

Table 2: Ligand-Receptor Interactions for Nicotinic Acid and its Derivatives

Receptor Target Ligand/Derivative Class Key Interacting Residues Type of Interaction
GPR109A (HCA2) Nicotinic Acid Arginine (in TM domain 3) Recognition of the acidic moiety. nih.gov
α4β2 nAChR Nicotine / Nicotinoids Tryptophan (e.g., Trp156) Cation-π interaction with protonated nitrogen. osti.govchemrxiv.org
α4β2 nAChR Nicotine / Nicotinoids Tyr100, Tyr204, Trpβ57 Proximal amino acid interactions. osti.govchemrxiv.org
α4β2 nAChR Cytisine Derivatives Not specified A second cation-π interaction in addition to the primary one. nih.gov

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have become indispensable tools for understanding the structure-activity relationships of nicotinic acid hydrochloride derivatives at a molecular level. These in silico methods allow researchers to predict how ligands will bind to their receptor targets, rationalize observed biological activities, and guide the design of new, more potent compounds. nih.govnih.gov

Molecular docking simulations are frequently used to investigate the interactions between nicotinic acid derivatives and the active sites of target proteins. For example, to understand the anti-inflammatory potential of certain derivatives, compounds were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The results of these docking studies were in accordance with the biological findings, providing a structural basis for the observed inhibitory potency. nih.gov In the field of antimicrobial research, novel dipeptide derivatives based on nicotinoylglycine were docked with the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). nih.gov These studies yielded docking scores and identified specific hydrogen-bonding interactions, which correlated well with the experimentally determined antimicrobial activities. nih.gov

Similarly, docking simulations have been performed on nicotinic acid acylhydrazones and 1,3,4-oxadiazoline derivatives to elucidate their antimicrobial mechanism. mdpi.comnih.gov These computational models help to visualize the binding poses and key interactions that contribute to the compounds' biological effects.

Beyond docking, broader computational studies are employed to predict the pharmacokinetic and biological activity profiles of newly designed compounds. nih.govnih.govresearchgate.net Using specialized software, researchers can assess properties like kinase inhibitory activity, GPCR ligand potential, and enzyme inhibition before undertaking laboratory synthesis. researcher.lifenih.govresearchgate.net For instance, in silico studies of 1-piperazine indole (B1671886) hybrids with nicotinic acid predicted that the integration of the nicotinic acid moiety would be beneficial for certain biological activities, such as enzyme inhibition and GPCR ligand activity. nih.govnih.govresearchgate.net Quantum chemistry calculations have also been used to correlate the molecular structures and charge density distributions of nicotinic acid derivatives with their performance, for example, as corrosion inhibitors, by proving that good performance originates from high adsorption ability. tandfonline.comtandfonline.com

Table 3: Computational and Molecular Docking Studies of Nicotinic Acid Derivatives

Derivative/Compound Class Target Protein/Receptor Computational Method Key Findings/Results
Anti-inflammatory derivatives Cyclooxygenase-2 (COX-2) Molecular Docking Docking results were consistent with biological findings on COX-2 inhibitory potency. nih.gov
Nicotinoylglycine dipeptides PBP3, CYP51 Molecular Docking Good binding affinity and docking scores were observed, correlating with antimicrobial activity. nih.gov
Acylhydrazones & 1,3,4-Oxadiazolines Bacterial proteins Molecular Docking Elucidated binding modes to explain antimicrobial effects. mdpi.comnih.gov
1-Piperazine indole hybrids Trypanosoma brucei PFK In silico prediction Nicotinic acid derivatives were predicted to have enzyme inhibitor and GPCR ligand activity. nih.govresearchgate.net
Phenylpyrrolidine derivatives α4β2 nAChR Molecular Docking Different binding modes were identified that could explain variations in agonist activity. mdpi.com

Safety Profile and Toxicological Research

Mechanisms of Adverse Effects

Nicotinic acid hydrochloride, while effective in modulating lipid profiles, is associated with a range of adverse effects that can impact patient compliance and safety. The mechanisms underlying these effects are complex, involving various cellular and molecular pathways.

The most common and well-known side effect of nicotinic acid is cutaneous vasodilation, often referred to as the "flushing phenomenon." This reaction is characterized by warmth, redness, itching, and tingling of the skin, particularly on the face, neck, and chest. nih.gov While generally harmless, this effect can be unpleasant for patients. medscape.com

The primary mechanism behind nicotinic acid-induced flushing involves the release of certain prostaglandins (B1171923). youtube.com Specifically, prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2) have been identified as key mediators of this vasodilatory response. medscape.comyoutube.com Following administration of nicotinic acid, there is a significant increase in the levels of these prostaglandins, which then act on receptors in the capillaries of the skin, causing them to dilate. youtube.comoup.com This leads to the characteristic flushing and sensation of warmth. youtube.com Research has shown that blocking the synthesis of prostaglandins can mitigate the flushing response. nih.gov Studies in mice have demonstrated that the absence of cyclooxygenase-1, an enzyme crucial for prostaglandin synthesis, abrogates the flushing response to nicotinic acid. medscape.comwikipedia.orgdrugs.com

The initiation of the flushing response is triggered by the binding of nicotinic acid to a specific G protein-coupled receptor known as GPR109A (also known as HM74A in humans or PUMA-G in mice). medscape.comwikipedia.orgnih.gov This receptor is expressed on various cells, including adipocytes and immune cells. wikipedia.orgdrugs.com In the context of flushing, the key cells expressing GPR109A are epidermal Langerhans cells and keratinocytes. drugs.com

Upon activation of GPR109A in these skin cells, a signaling cascade is initiated that leads to the mobilization of arachidonic acid. youtube.comnih.gov This arachidonic acid is then converted into PGD2 and PGE2, which subsequently cause vasodilation. youtube.comnih.gov Studies involving mice lacking the GPR109A receptor have shown a complete absence of the flushing response to nicotinic acid, confirming the critical role of this receptor. medscape.comwikipedia.org

Key Mediators in Nicotinic Acid-Induced Cutaneous Vasodilation
MediatorRole in Flushing PhenomenonKey Research Findings
Prostaglandin D2 (PGD2)A primary vasodilatory prostaglandin released in response to nicotinic acid. medscape.comyoutube.comLevels of PGD2 are significantly increased in the skin's venous blood following nicotinic acid administration. youtube.com
Prostaglandin E2 (PGE2)Another key vasodilatory prostaglandin involved in the flushing response. medscape.comyoutube.comMice lacking PGE2 receptors show a reduced flushing response to nicotinic acid. medscape.comwikipedia.org
GPR109A ReceptorThe specific receptor that nicotinic acid binds to, initiating the flushing cascade. medscape.comwikipedia.orgnih.govMice deficient in the GPR109A receptor do not exhibit nicotinic acid-induced flushing. medscape.comwikipedia.org
Langerhans CellsEpidermal cells that express GPR109A and are essential for the flushing response. drugs.comDepletion of Langerhans cells has been shown to abrogate the flushing effect.
KeratinocytesSkin cells that also express GPR109A and contribute to the flushing reaction. drugs.comActivation of GPR109A in keratinocytes is involved in the cutaneous flushing response. drugs.com

Nicotinic acid administration can lead to various gastrointestinal disturbances. nih.gov Common symptoms include nausea, vomiting, abdominal pain, heartburn, and diarrhea. nih.govnih.gov In some cases, nicotinic acid has been reported to activate peptic ulcers. drugs.com The precise molecular mechanisms underlying these general gastrointestinal side effects are not as clearly defined as those for the flushing phenomenon.

High doses of nicotinic acid can lead to hepatic effects, ranging from modest elevations in serum transaminases to more severe hepatotoxicity. nih.govnih.gov This adverse effect is more commonly associated with sustained-release formulations of nicotinic acid. nih.gov

The mechanism of hepatotoxicity is thought to be a direct toxic effect of nicotinic acid on liver cells, particularly when the metabolic pathways in the liver become overwhelmed. nih.gov Niacin is metabolized in the liver through two primary pathways: a high-capacity, low-affinity conjugation pathway and a low-capacity, high-affinity amidation pathway. The sustained-release formulations are more likely to be metabolized through the amidation pathway, the byproducts of which can accumulate and cause liver damage. This can lead to mitochondrial dysfunction, disrupting ATP production and potentially causing apoptosis and necrosis of liver cells. Symptoms of serious liver damage can include nausea, vomiting, abdominal pain, jaundice, and pruritus. nih.gov

Comparison of Nicotinic Acid Formulations and Hepatotoxicity Risk
FormulationMetabolic Pathway PreferenceHepatotoxicity RiskMechanism
Immediate-ReleasePrimarily the high-capacity, low-affinity conjugation pathway.LowerThe conjugation pathway is less likely to produce toxic byproducts.
Sustained-ReleaseMore likely to utilize the low-capacity, high-affinity amidation pathway.HigherAccumulation of byproducts from the amidation pathway can lead to direct liver cell toxicity and mitochondrial dysfunction.

Nicotinic acid can also lead to metabolic dysregulation, most notably hyperglycemia and hyperuricemia.

Hyperglycemia: Nicotinic acid can impair glucose tolerance and lead to increased blood sugar levels. nih.gov This is thought to be due, at least in part, to the induction of insulin (B600854) resistance. nih.gov One proposed mechanism involves the activation of the GPR109A receptor in pancreatic islet cells, which can lead to increased reactive oxygen species (ROS) and dysfunction of insulin-secreting beta-cells. Additionally, nicotinic acid may alter skeletal muscle glucose utilization by promoting a shift towards lipid oxidation.

Hyperuricemia: An increase in serum uric acid levels is another potential metabolic side effect of nicotinic acid. nih.gov The primary mechanism for this is believed to be the competition between nicotinic acid and uric acid for excretion by the kidneys. drugs.com Nicotinic acid can decrease the urinary excretion of uric acid by increasing its reabsorption in the renal tubules. wikipedia.org It has been suggested that nicotinic acid acts as a counter-ion for uric acid on the URAT1 transporter, facilitating its reabsorption. wikipedia.org Interference with other transporters like OAT10 and OAT2 may also play a role. wikipedia.org An alternative, though less established, hypothesis is that nicotinic acid may increase the de novo synthesis of purines, leading to an overproduction of uric acid. wikipedia.org

Musculoskeletal Issues (Myopathy, Rhabdomyolysis)

Nicotinic acid has been associated with muscle-related adverse effects, ranging from myalgia (muscle pain) to more severe conditions like myopathy and rhabdomyolysis. mdpi.com Myopathy is a clinical disorder of the skeletal muscles, and rhabdomyolysis involves the breakdown of muscle tissue that leads to the release of muscle fiber contents into the blood. medscape.com

Cases of myopathy induced by nicotinic acid have been reported, characterized by symptoms such as muscle cramps and pain. nih.gov While considered rare, these effects can be severe enough to warrant discontinuation of the substance. nih.gov Rhabdomyolysis is a more serious complication, and reports have documented its occurrence with nicotinic acid, particularly when used in combination with other medications known to affect muscle tissue, such as HMG-CoA reductase inhibitors (statins). nih.govupmc.edunih.gov The risk of myopathy and rhabdomyolysis may be increased in patients with pre-existing muscle disorders, renal failure, or when nicotinic acid is combined with drugs like cyclosporine and certain antibiotics. nih.govupmc.edudrugbank.com

One case report detailed acute necrotizing myopathy (rhabdomyolysis) in a patient taking a combination of lovastatin (B1675250) and nicotinic acid. upmc.edu Another report described four cases of rhabdomyolysis in patients with pre-existing myopathy who were treated with lipid-lowering drugs, including niacin. nih.gov The symptoms resolved upon discontinuation of the medication. nih.gov While isolated nicotinic acid-induced myopathy is considered very mild in some reported cases, the combination with statins appears to significantly increase the risk of severe muscle toxicity. nih.govupmc.edu

The following table summarizes key findings from selected case reports on nicotinic acid-associated musculoskeletal issues.

Case SummaryPatient ProfileConcurrent MedicationsOutcomeSource
Acute Necrotizing MyopathyAdult MaleLovastatinGradual improvement and normalization of creatine (B1669601) kinase after discontinuation of both agents. upmc.edu
Rhabdomyolysis4 patients with pre-existing myopathyHMG-CoA inhibitors, fibratesMyopathy resolved rapidly upon discontinuation of the drugs. nih.gov
Myopathy3 patientsNot specifiedNot detailed in abstract. nih.gov
RhabdomyolysisAdult MaleLovastatinNot detailed in abstract. nih.gov

Preclinical Safety and Toxicity Evaluations

Acute and Subchronic Toxicity Studies

Preclinical studies are essential for determining the initial safety profile of a compound before human trials. pacificbiolabs.com For nicotinic acid and its amide derivative, niacinamide, acute toxicity studies have shown them to be relatively non-toxic. nih.gov While niacinamide is noted to be more toxic than nicotinic acid in acute studies, both are considered to have a low acute toxicity profile. nih.gov Short-term toxicity studies conducted via oral, parenteral, or dermal routes have not identified significant irreversible effects for either compound. nih.govresearchgate.net

Mutagenicity and Genotoxicity Assays

Genotoxicity testing is performed to detect potential damage to genetic material. nih.gov Nicotinic acid (niacin) has been evaluated in various mutagenicity and genotoxicity assays. In Ames tests, a common method for detecting mutagenicity in bacteria, both niacin and niacinamide were found to be non-mutagenic, with or without metabolic activation. nih.govresearchgate.net

However, results from chromosome aberration tests have been mixed. In one study using Chinese hamster ovary (CHO) cells, niacin and niacinamide were negative for causing chromosome aberrations at a concentration of 2 mg/ml but did induce large structural aberrations at a higher concentration of 3 mg/ml. nih.govresearchgate.net Niacinamide was also found to induce sister chromatid exchanges in CHO cells, whereas niacin did not. nih.govresearchgate.net Another study evaluated niacin for genetic activity in microbial assays and did not find evidence of mutagenic activity. ntis.gov

The table below summarizes the findings from various genotoxicity assays for nicotinic acid and its related compounds.

Assay TypeTest SystemCompound TestedConcentrationResultSource
Ames TestSalmonella typhimuriumNiacin, NiacinamideNot specifiedNegative nih.govresearchgate.net
Chromosome AberrationChinese Hamster Ovary (CHO) cellsNiacin, Niacinamide2 mg/mlNegative nih.govresearchgate.net
Chromosome AberrationChinese Hamster Ovary (CHO) cellsNiacin, Niacinamide3 mg/mlPositive (large structural aberrations) nih.govresearchgate.net
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsNiacinNot specifiedNegative nih.govresearchgate.net
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsNiacinamideNot specifiedPositive nih.govresearchgate.net
Microbial AssaysBacteria and YeastsNiacinNot specifiedNegative ntis.gov

Irritation Studies (Skin, Eye)

Irritation studies are conducted to assess the potential of a substance to cause local irritation to the skin and eyes. pacificbiolabs.com Animal testing of niacinamide in rabbits using cosmetic formulations resulted in reactions that were mostly non-irritant, with some instances of marginal irritation. nih.govresearchgate.net Skin irritation tests in rabbits with up to 2.5% niacinamide produced only marginal irritation. nih.govresearchgate.net

Regarding ocular effects, an in vitro test designed to predict eye irritation classified niacinamide as not being an acute ocular hazard. nih.gov However, clinical reports in humans have associated high-dose nicotinic acid therapy with ocular side effects, including blurred vision and dry eyes. nih.gov One review noted that nicotinic acid might be secreted and concentrated in human tears, which could irritate an already dry eye. nih.gov

Safety of Nicotinic Acid Derivatives

Nicotinamide (B372718) (niacinamide) is the primary amide derivative of nicotinic acid and is also a form of vitamin B3. nih.gov It is generally considered to have a wide therapeutic index, but at very high doses, reversible hepatotoxicity has been reported in both animals and humans. nih.govresearchgate.net Unlike nicotinic acid, nicotinamide does not typically cause the characteristic skin flushing. nih.gov

Adverse effects with nicotinamide, such as nausea, vomiting, and signs of liver toxicity, typically begin at high intakes of around 3,000 mg/day. nih.govcrnusa.org Nicotinamide is generally well-tolerated at doses up to 3 g/day . researchgate.net Individuals with known sensitivities to B-vitamins or other nicotinic acid derivatives should use caution. empowerpharmacy.com

Clinical Safety and Tolerability Research

The clinical use of nicotinic acid is often limited by its side effects, which can affect patient compliance. The most common and well-known side effect is cutaneous flushing, a sensation of warmth accompanied by redness and itching, typically on the face and chest. nih.govnih.govnih.gov This reaction is mediated by prostaglandins and usually occurs shortly after ingestion. nih.govjci.org

Beyond flushing, other adverse events have been reported in clinical studies. A study evaluating prolonged-release nicotinic acid found that while flushing was the most common side effect (42%), other drug-related adverse events occurred at a lower frequency (18.6%). nih.gov Serious adverse events considered possibly related to treatment were rare (0.5%), and there was no evidence of hepatotoxicity or serious muscle-related events in this particular study. nih.govnih.gov

Gastrointestinal issues, elevations in liver enzymes, hyperglycemia, and hyperuricemia (which can lead to gout) are other potential side effects associated with high doses of nicotinic acid. mhmedical.commhmedical.comyoutube.com The risk of liver toxicity may be greater with sustained-release or time-release preparations compared to immediate-release forms. nih.govnih.govsuny.edu A large systematic review found that participants receiving niacin were more likely to discontinue treatment due to side effects compared to those receiving a placebo. suny.edu

The following table provides an overview of common adverse events reported in clinical research on nicotinic acid.

Adverse Event CategorySpecific EventsFrequency/SeverityNotes
Cutaneous Flushing, Pruritus (itching), Dry SkinVery common, often mild to moderate, tends to decrease with time. nih.govnih.govjci.orgThe primary reason for non-compliance. Can be mitigated with certain strategies. jci.orgmhmedical.com
Gastrointestinal Gastric irritation, Nausea, VomitingLess common than flushing. nih.govmhmedical.comCan occur with high doses. nih.gov
Hepatic Elevation of liver enzymes, HepatotoxicityUncommon, but can be serious. nih.govmhmedical.comRisk may be higher with sustained-release formulations. nih.govnih.gov
Metabolic Hyperglycemia, Hyperuricemia (Gout)Less common. mhmedical.commhmedical.comCan affect glucose control and precipitate gout in susceptible individuals. nih.gov
Musculoskeletal Myopathy, RhabdomyolysisRare. nih.govnih.govRisk increases when combined with statins. nih.govupmc.edu
Ocular Blurred vision, Dry eyeUncommon. nih.govReported with high-dose therapy. nih.gov

Management Strategies for Side Effects

The most common side effect associated with nicotinic acid is flushing, a reaction characterized by warmth, redness, itching, or tingling of the skin, particularly on the face, neck, and chest. wikipedia.org This reaction is prostaglandin-mediated and, while generally harmless, can be uncomfortable and affect patient adherence. nih.govnih.gov Several strategies can be employed to mitigate this and other side effects.

A primary approach to managing flushing is through premedication with non-steroidal anti-inflammatory drugs (NSAIDs). Taking 325 mg of aspirin (B1665792) 30 to 60 minutes before the nicotinic acid dose can significantly attenuate flushing symptoms by inhibiting prostaglandin synthesis. nih.gov Ibuprofen (B1674241) may also be used, though some studies suggest aspirin is superior in blunting flushing and itching. nih.gov

Lifestyle and dietary adjustments can also play a crucial role. Taking nicotinic acid with meals or a low-fat snack at bedtime can help reduce the intensity of the flushing reaction. nih.govdpic.org Patients are also advised to avoid consuming hot beverages and alcohol around the time of administration, as these can exacerbate vasodilation and worsen flushing. nih.govmedsinfo.com.audrugs.com

Gradual dose escalation is another key strategy. dpic.orggoodrx.com Starting with a low dose and slowly increasing it over several weeks allows the body to develop a tolerance, which can diminish the intensity of the flushing over time. dpic.orghealthline.com

Management StrategyMechanism of Action / RationaleKey Considerations
Premedication with Aspirin/NSAIDs Inhibits cyclooxygenase, thereby blocking the synthesis of prostaglandins (PGD2) that mediate the flushing response. nih.govAspirin (325 mg) taken 30-60 minutes prior to nicotinic acid is effective. nih.gov
Administration with Food Slows the absorption of nicotinic acid, leading to a more gradual increase in plasma levels and a less intense flushing reaction. dpic.orgverywellhealth.comTaking with a low-fat snack at bedtime is a common recommendation. nih.gov
Avoidance of Triggers Hot beverages and alcohol can cause vasodilation and may potentiate the flushing effect of nicotinic acid. nih.govmedsinfo.com.aunps.org.auPatients should be counseled to avoid these around the time of their dose.
Gradual Dose Titration Allows for the development of tolerance to the flushing effect over time. dpic.orggoodrx.comStarting with a low dose and increasing it incrementally over weeks is recommended. dpic.org

Monitoring Parameters in Clinical Settings

Regular monitoring of specific laboratory parameters is essential to ensure the safe use of nicotinic acid hydrochloride, particularly at therapeutic doses for lipid management.

Liver function tests are a primary monitoring requirement. medicines.org.auheart.org It is recommended that liver transaminase levels be measured before initiating therapy, at three months, and periodically thereafter (e.g., semi-annually or annually), as most hepatic abnormalities occur within the first three months of treatment. aace.com While modest elevations in liver enzymes can occur and may resolve with continued use, the sustained-release form of nicotinic acid has been associated with a risk of serious hepatotoxicity. wikipedia.org

Blood glucose levels also require monitoring, especially in patients with diabetes or pre-diabetes. nih.govnih.gov Nicotinic acid can cause or worsen insulin resistance, leading to hyperglycemia. nih.gov Therefore, frequent blood glucose monitoring is necessary for diabetic patients, and adjustments to hypoglycemic therapy may be required. medicines.org.aunih.gov

Monitoring of uric acid levels is also advised, as nicotinic acid can increase uric acid concentrations and may precipitate gout in susceptible individuals. aace.comnih.gov Additionally, some evidence suggests that high doses of niacin can lead to a reduction in platelet counts and an increase in prothrombin time, warranting consideration of a blood coagulation panel, especially in patients on anticoagulants. nih.gov

ParameterRationale for MonitoringFrequency of Monitoring
Liver Function Tests (Transaminases) To detect potential hepatotoxicity, which can range from mild elevations in enzymes to severe liver damage. wikipedia.orgheart.orgBaseline, 3 months, and then periodically (e.g., semi-annually). aace.com
Blood Glucose Nicotinic acid can impair glucose tolerance and lead to hyperglycemia, particularly in diabetic patients. nih.govwebmd.comFrequent monitoring is recommended for patients with diabetes. nih.gov
Uric Acid To monitor for hyperuricemia, as nicotinic acid can increase uric acid levels and potentially trigger gout. aace.comnih.govPeriodically, especially in patients with a history of gout.
Lipid Panel (Cholesterol, Triglycerides) To assess the therapeutic efficacy of the treatment. medicines.org.auInitially and then periodically as determined by the clinician.
Blood Coagulation Panel (Platelet Count, Prothrombin Time) High doses may affect platelet count and prothrombin time, increasing bleeding risk. nih.govAs clinically indicated, especially if the patient is on anticoagulants.

Drug Interactions and Contraindications

A thorough understanding of drug interactions and contraindications is critical to prevent adverse events.

Nicotinic acid has an additive vasodilating effect when taken with antihypertensive drugs, which can lead to postural hypotension. medicines.org.au Caution is also advised when co-administered with statins, as there is an increased risk of myopathy and rhabdomyolysis. pediatriconcall.commedscape.com Bile acid sequestrants can decrease the absorption of nicotinic acid, so it is recommended to administer these drugs at least 4 to 6 hours apart. pediatriconcall.comnih.gov

Due to its effect on blood glucose, nicotinic acid can decrease the efficacy of antidiabetic medications, necessitating potential dose adjustments of insulin or oral hypoglycemic agents. medicines.org.aunih.gov Concurrent use of alcohol should be avoided as it can increase the risk of flushing and may also elevate the risk of hepatotoxicity. drugs.comnih.govmedindia.net

Contraindications for nicotinic acid hydrochloride therapy include patients with active liver disease or unexplained persistent elevations in hepatic transaminases. nih.gov It is also contraindicated in individuals with active peptic ulcer disease, as it can stimulate gastric acid secretion. medicines.org.aunih.gov Furthermore, patients with arterial bleeding should not take nicotinic acid. nih.govpediatriconcall.com

Interacting Drug/SubstancePotential EffectClinical Recommendation
Antihypertensive Agents Additive vasodilating effects may lead to postural hypotension. medicines.org.auMonitor blood pressure and advise patients on the risk of dizziness.
Statins (HMG-CoA Reductase Inhibitors) Increased risk of myopathy and rhabdomyolysis. pediatriconcall.commedscape.comUse combination with caution and monitor for muscle-related symptoms.
Bile Acid Sequestrants May decrease the absorption of nicotinic acid. pediatriconcall.comnih.govAdminister nicotinic acid at least 4-6 hours before or after the sequestrant.
Antidiabetic Medications Nicotinic acid can increase blood glucose, potentially reducing the efficacy of these drugs. nih.govMonitor blood glucose closely and adjust antidiabetic medication dosage as needed. medicines.org.au
Alcohol Can worsen flushing and increase the risk of liver damage. drugs.comnih.govmedindia.netAdvise patients to avoid or limit alcohol consumption.
ContraindicationRationale
Active Liver Disease/Elevated Transaminases Risk of exacerbating liver dysfunction and potential for severe hepatotoxicity. nih.govwebmd.com
Active Peptic Ulcer Disease Nicotinic acid can increase gastric acid secretion, potentially worsening the ulcer. medicines.org.aunih.gov
Arterial Bleeding Potential to interfere with coagulation. nih.govpediatriconcall.com
Hypersensitivity Risk of allergic reaction. nih.gov

Future Directions and Emerging Research Avenues

Elucidating Unexplored Mechanisms and Pathways

While the primary mechanism of nicotinic acid's lipid-modifying effects is attributed to the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), ongoing research continues to unravel more intricate and previously unknown pathways. nih.govnih.gov The discovery of this receptor has significantly advanced the understanding of both the therapeutic actions and the side effects of nicotinic acid. nih.gov For instance, the activation of GPR109A on adipocytes inhibits lipolysis, contributing to its beneficial effects on blood lipids. nih.gov Conversely, its activation on epidermal Langerhans cells is linked to the common flushing side effect. nih.gov

Recent studies, however, suggest that nicotinic acid may also exert effects independent of the GPR109A receptor. There is emerging evidence of non-GPR109A–mediated anti-inflammatory and antioxidative effects in endothelial cells. nih.gov These findings open up new avenues for research into the broader vasoprotective properties of nicotinic acid that are not solely dependent on lipid modulation.

Furthermore, a 2024 study by Cleveland Clinic researchers has identified a novel pathway associated with excess niacin intake that contributes to cardiovascular disease. The research discovered that a breakdown product of excess niacin, a metabolite known as 4PY, is linked to the development of heart attack, stroke, and other adverse cardiac events. ccf.org In preclinical models, the direct administration of 4PY led to vascular inflammation. This study also detailed genetic links between 4PY and this inflammatory response, providing a basis for new therapeutic interventions aimed at mitigating this previously unknown risk. ccf.org The mechanisms by which nicotinic acid might increase insulin (B600854) resistance also remain an area of active investigation. nih.gov

Development of Novel Therapeutic Strategies

The growing understanding of nicotinic acid's mechanisms of action is paving the way for the development of innovative therapeutic strategies designed to enhance its efficacy and minimize its adverse effects. nih.govnih.gov

Targeted Receptor Modulators

A significant area of research is the development of novel drugs that specifically target the nicotinic acid receptor, GPR109A. nih.gov The goal is to create agonists that retain the therapeutic lipid-modifying effects while having a reduced propensity to cause the flushing effect. One such example is Acipimox, a nicotinic acid derivative that inhibits lipolysis and is used clinically for atherogenic dyslipidemias. nih.gov The development of selective modulators for nicotinic acetylcholine (B1216132) receptors (nAChRs), such as the α7 and α4β2 subtypes, is also an active field of research, with the potential for creating compounds with improved pharmacological profiles for various neurological and non-neurological conditions. mdpi.com

Co-medications to Mitigate Adverse Effects

Another key strategy involves the use of co-medications to counteract the undesirable side effects of nicotinic acid, primarily cutaneous flushing. nih.gov This flushing response is mediated by the production of prostaglandin (B15479496) D2 (PGD2). nih.gov Therefore, research has focused on agents that can interfere with this pathway. The co-administration of aspirin (B1665792), which inhibits cyclooxygenase and thus reduces prostaglandin synthesis, is a well-known method to alleviate flushing. More targeted approaches are also being explored, such as the development of antagonists for the PGD2 receptor, DP1. nih.gov

Repositioning for New Clinical Indications

There is a growing interest in repositioning nicotinic acid and its derivatives for new therapeutic applications beyond dyslipidemia. Evidence suggests potential benefits in neurodegenerative diseases. For instance, increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's Disease and age-related cognitive decline. clinicaltrials.gov Clinical trials are currently underway to investigate the potential of niacin formulations in treating Parkinson's disease and glioblastoma. clinicaltrials.gov Furthermore, novel synthesized derivatives of nicotinic acid are being investigated for their potential antioxidant and anticancer activities, with some compounds showing promising results as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Advanced Preclinical and Clinical Study Designs

The evaluation of nicotinic acid and its derivatives is benefiting from more sophisticated preclinical and clinical trial designs. These advanced designs are crucial for definitively determining efficacy and safety, especially when used in combination with other therapies.

A notable example of an advanced clinical trial design is the ongoing study of nicotinic acid for the treatment of Alzheimer's disease. This is a randomized, placebo-controlled, blinded trial designed to measure the penetration of extended-release niacin into the cerebrospinal fluid. clinicaltrials.gov The primary endpoints are to demonstrate increased levels of nicotinic acid in both blood and cerebrospinal fluid, which will confirm target engagement of the HCAR2 receptor in the central nervous system. clinicaltrials.gov

In the realm of cardiovascular disease, the design of large-scale clinical trials such as AIM-HIGH (Atherothrombosis Intervention in Metabolic syndrome with low HDL/high triglycerides: Impact on Global Health outcomes) and HPS2-THRIVE (Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events) have been instrumental in shaping the current understanding of niacin's role in cardiovascular risk reduction, particularly in patients already receiving statin therapy. aace.com These trials, while not demonstrating a significant additional benefit of niacin in the populations studied, have highlighted the importance of well-designed, large randomized controlled trials to test the efficacy of lipid-modifying therapies on top of current standard of care.

Applications in Biotechnology and Industrial Processes

Beyond its pharmaceutical applications, nicotinic acid holds importance in various biotechnological and industrial processes. Industrially, nicotinic acid is primarily produced through the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. nih.govmdpi.com However, due to environmental concerns associated with this process, such as the production of nitrous oxide, a potent greenhouse gas, research is focused on developing greener and more ecological methods of production. nih.govmdpi.com

In the field of biotechnology, the acyltransferase activity of certain bacteria, such as Bacillus smithii, is being harnessed for the synthesis of nicotinic acid hydroxamate (NAH). researchgate.net NAH is a significant pyridine (B92270) derivative with applications as a bioligand, urease inhibitor, and antioxidant. researchgate.net This biocatalytic process offers a more environmentally friendly alternative to traditional chemical synthesis.

Nicotinic acid is also widely used as a feed and food additive. mdpi.com In the food industry, it is used for the fortification of flour, cereals, and oats to prevent nutritional deficiencies. ccf.orgnbinno.com Its derivatives also find applications in materials science and as intermediates in various chemical syntheses. nbinno.com

Role in Combating Global Health Challenges

Nicotinic acid hydrochloride's impact on global health is most prominently demonstrated in its historical and ongoing fight against pellagra, a debilitating nutritional disease. Furthermore, emerging research is shedding light on its potential contributions to managing infectious diseases and the complex landscape of non-communicable diseases (NCDs).

Eradication and Prevention of Pellagra

Pellagra, a disease caused by a deficiency of niacin, has historically been a major public health problem, particularly in regions where maize is a dietary staple. The body can synthesize niacin from the amino acid tryptophan, but diets lacking in both can lead to the severe symptoms of pellagra, often summarized as the "three Ds": dermatitis, diarrhea, and dementia, which can ultimately lead to a fourth "D," death.

The discovery of nicotinic acid as the curative factor for pellagra in the 1930s was a landmark in nutritional science. This led to the fortification of flour and other staple foods with niacin in many countries, effectively eradicating the disease in those areas. However, pellagra remains a concern in parts of the developing world, especially among malnourished populations and in humanitarian crisis situations.

Key Research Findings:

Prevalence in Vulnerable Populations: Outbreaks of pellagra have been reported in refugee and internally displaced populations in countries such as Angola, Ethiopia, Malawi, Nepal, and Zimbabwe. These outbreaks are often linked to a reliance on non-alkali-treated maize as a primary food source.

Treatment Efficacy: Nicotinic acid is highly effective in treating pellagra. Clinical improvements, such as the resolution of diarrhea and skin lesions, are typically observed within a few days to weeks of starting supplementation.

Prevention Strategies: The World Health Organization (WHO) has established guidelines for the prevention and control of pellagra in emergency settings, emphasizing the importance of a diversified diet and, where necessary, the provision of fortified foods or niacin supplements.

Interactive Data Table: Pellagra Prevalence and Intervention Impact

Region/PopulationPrevalence of Pellagra (Pre-intervention)InterventionOutcome
Southern Africa (early 20th century)High, endemic in maize-dependent areasFood fortification with niacinDramatic reduction, near eradication
Refugee Camps (various, late 20th century)Outbreaks reported, varying prevalenceDistribution of fortified blended foods and niacin supplementsControl of outbreaks and reduction in cases
Malnourished communities (contemporary)Sporadic cases and localized outbreaksTargeted supplementation and dietary educationImproved nutritional status and prevention of pellagra

Potential in Infectious Diseases

While the primary role of nicotinic acid hydrochloride has been in nutrition, research has begun to explore its potential in the context of infectious diseases. The focus of this research has largely been on nicotinamide (B372718), a related form of niacin, but the findings have implications for the broader understanding of this vitamin's role in immunity and infection.

Key Research Findings:

Tuberculosis (TB): Some studies have investigated the effects of nicotinamide on Mycobacterium tuberculosis, the bacterium that causes TB. Research has suggested that nicotinamide may have a modest inhibitory effect on the growth of the bacterium within macrophages, which are key immune cells. However, its clinical efficacy as a primary or adjunctive treatment for TB is not yet established.

Human Immunodeficiency Virus (HIV): There has been some exploration into the role of niacin in the context of HIV. A few studies have suggested that niacin supplementation might be beneficial for HIV-positive individuals, particularly in resource-limited settings where malnutrition is common. However, the evidence is not yet strong enough to support routine supplementation for all HIV patients.

It is important to note that research in this area is still in its early stages, and nicotinic acid hydrochloride is not currently a standard treatment for any infectious disease.

Role in Mitigating Non-Communicable Diseases (NCDs)

Non-communicable diseases, such as cardiovascular disease, diabetes, and cancer, are the leading cause of death globally, with a disproportionately increasing burden in low- and middle-income countries (LMICs). The role of nicotinic acid, particularly its well-known effects on lipid profiles, has been a subject of intense research in the context of NCDs.

For decades, nicotinic acid was a cornerstone of treatment for dyslipidemia, a major risk factor for cardiovascular disease. It is known to effectively lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol.

Key Research Findings:

Lipid Modification: Numerous studies have demonstrated the potent lipid-modifying effects of nicotinic acid. This has been the primary rationale for its use in cardiovascular disease prevention.

Emerging Concerns: A recent study published in Nature Medicine has raised new questions about the long-term effects of high niacin intake. The study found a link between a breakdown product of excess niacin, known as 4PY, and an increased risk of heart attack, stroke, and other adverse cardiac events. The researchers suggest that 4PY may directly contribute to vascular inflammation.

The management of NCDs in LMICs presents unique challenges, including limited access to healthcare and the high cost of medications. While the role of nicotinic acid hydrochloride in the primary and secondary prevention of cardiovascular disease is being re-evaluated in light of recent findings, its historical use and established effects on lipid metabolism provide a basis for ongoing research into its potential applications in diverse global health settings.

Interactive Data Table: Nicotinic Acid and Cardiovascular Risk Factors

Risk FactorEffect of Nicotinic AcidClinical Significance in LMICs
High LDL CholesterolReductionHigh prevalence of dyslipidemia in many LMICs, but access to treatment is limited.
Low HDL CholesterolIncreaseLow HDL is a common and significant risk factor.
High TriglyceridesReductionOften elevated in individuals with metabolic syndrome and diabetes, which are on the rise in LMICs.

Q & A

Q. What are the standard concentrations of nicotinic acid hydrochloride used in microbial culture media, and how are they optimized?

Nicotinic acid hydrochloride is commonly included in microbial culture media at concentrations ranging from 1.0 mg/L (e.g., in combination with myo-inositol, pyridoxine hydrochloride, and thiamine hydrochloride) to 750 µg/L in vitamin-enriched fermentation broths . Optimization involves titration experiments to balance growth promotion and solubility limits. Researchers should conduct factorial designs (e.g., varying pH, temperature, and vitamin ratios) to identify synergistic or antagonistic interactions with other medium components like amino acids and trace elements .

Q. What are the key considerations for preparing stable formulations of nicotinic acid hydrochloride in experimental solutions?

Stability depends on pH, temperature, and interactions with excipients. For example:

  • pH : Neutral to slightly acidic conditions (pH 5.0–6.5) prevent hydrolysis .
  • Temperature : Store solutions at 4°C for short-term use or -20°C for long-term stability .
  • Excipients : Combine with viscosity-reducing agents (e.g., benzenesulfonic acid) to improve solubility in high-concentration preparations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for nicotinic acid hydrochloride under varying experimental conditions?

Contradictions often arise from differences in:

  • Analytical methods : Validate quantification techniques (e.g., HPLC vs. LC-MS) to ensure accuracy .
  • Environmental factors : Replicate experiments under controlled pH, temperature, and light exposure to isolate degradation pathways .
  • Matrix effects : Test stability in biologically relevant matrices (e.g., cell lysates or fermentation broths) rather than pure buffers . Advanced studies should include stability-indicating assays and reference standardized protocols from guidelines like NIH reporting standards .

Q. What experimental strategies can mitigate interference from nicotinic acid hydrochloride in assays measuring co-administered vitamins or metabolites?

  • Chromatographic separation : Use reverse-phase HPLC with UV detection at 260 nm to distinguish nicotinic acid hydrochloride from structurally similar compounds (e.g., nicotinamide) .
  • Sample pre-treatment : Employ solid-phase extraction (SPE) to remove interfering ions or proteins from biological samples .
  • Control experiments : Include blanks spiked with individual vitamins to identify cross-reactivity in colorimetric or enzymatic assays .

Q. How does nicotinic acid hydrochloride interact with microbial consortia in fermentation systems, and how can these interactions be modeled?

In S. cerevisiae fermentations, nicotinic acid hydrochloride acts as a NAD+ precursor, influencing ethanol yield and biomass production. To model interactions:

  • Use kinetic modeling to correlate vitamin availability with metabolic flux (e.g., via 13{}^{13}C metabolic flux analysis) .
  • Conduct co-culture experiments with vitamin auxotrophs to map dependency networks .
  • Apply multi-omics (transcriptomics/metabolomics) to identify regulatory pathways affected by nicotinic acid supplementation .

Methodological Best Practices

Q. What are the critical steps for ensuring reproducibility in studies involving nicotinic acid hydrochloride?

  • Documentation : Follow NIH guidelines for reporting experimental conditions, including precise concentrations, storage conditions, and batch numbers .
  • Replication : Perform triplicate experiments with independent biological replicates to account for variability .
  • Reference standards : Use certified reference materials (CRMs) for calibration and validate purity via NMR or mass spectrometry .

Q. How should researchers design experiments to investigate the role of nicotinic acid hydrochloride in epigenetic regulation?

  • Cell-based assays : Treat cultures with nicotinic acid hydrochloride (1–10 µM) and measure SIRT2 activity via fluorometric assays .
  • Gene silencing : Combine with siRNA targeting SIRT2 to confirm specificity .
  • Dose-response curves : Establish EC50 values under varying redox conditions (e.g., hypoxia vs. normoxia) .

Data Analysis and Interpretation

Q. How can contradictory data on nicotinic acid hydrochloride’s bioavailability in different model organisms be reconciled?

  • Species-specific metabolism : Compare pharmacokinetic profiles (e.g., absorption rates in rodents vs. humans) using compartmental modeling .
  • Bioavailability enhancers : Test co-administration with permeation enhancers (e.g., sodium caprate) in low-bioavailability models .
  • Meta-analysis : Aggregate data from published studies to identify confounding variables (e.g., diet, gut microbiota) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.